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3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid Documentation Hub

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  • Product: 3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid
  • CAS: 1193390-35-0

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic Acid: A Technical Guide

Executive Summary & Strategic Rationale In modern drug design and medicinal chemistry, the incorporation of fluorinated moieties is a highly effective strategy for modulating the physicochemical properties of pharmacopho...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern drug design and medicinal chemistry, the incorporation of fluorinated moieties is a highly effective strategy for modulating the physicochemical properties of pharmacophores. The target molecule, 3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid (also known as N -(2,2,2-trifluoroethoxycarbonyl)- β -alanine), represents a specialized building block that merges the structural flexibility of a β -amino acid with the metabolic stability and elevated lipophilicity of a 2,2,2-trifluoroethyl carbamate.

This specific structural combination is frequently utilized in the development of chemotherapeutic agents designed to target specific amino acid transporters, such as the LAT1/4F2hc system, where the trifluoroethyl group enhances substrate recognition and cellular uptake [1]. Furthermore, the carbamate linkage provides superior resistance to proteolytic cleavage compared to standard amide bonds, making this intermediate highly valuable for synthesizing robust peptidomimetics.

This whitepaper provides a comprehensive, self-validating methodology for the synthesis of this compound, detailing the mechanistic causality behind reagent selection, step-by-step protocols, and analytical characterization standards.

Mechanistic Pathway & Retrosynthetic Analysis

The most direct and atom-economical route to access 3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid is via the acylation of β -alanine. The retrosynthetic disconnection occurs at the carbamate C–N bond, leading back to two primary synthons:

  • The Nucleophile: β -alanine (3-aminopropanoic acid).

  • The Electrophile: An activated 2,2,2-trifluoroethyl carbonate species.

For this protocol, 2,2,2-trifluoroethyl chloroformate (TFECF) is selected as the acylating agent. TFECF is a highly reactive, commercially available reagent that has been extensively validated for the rapid derivatization of amino acids [2]. The reaction proceeds via a classical nucleophilic acyl substitution mechanism (Schotten-Baumann conditions).

Mechanistic Causality

The reaction is initiated by the nucleophilic attack of the unprotonated primary amine of β -alanine onto the highly electrophilic carbonyl carbon of TFECF. The strong electron-withdrawing nature of the trifluoromethyl ( −CF3​ ) group significantly increases the electrophilicity of the chloroformate, making the reaction exceptionally fast. This attack forms a transient tetrahedral oxyanion intermediate, which rapidly collapses to expel a chloride ion, yielding the stable carbamate.

Mechanism N1 Amine Nucleophile (β-Alanine anion) N3 Tetrahedral Intermediate (Oxyanion) N1->N3 Nucleophilic attack N2 Electrophile (TFECF) N2->N3 Carbonyl carbon N4 Leaving Group Expulsion (Chloride ion) N3->N4 Collapse N5 Carbamate Product (Target Molecule) N4->N5 C-N bond formed

Mechanistic pathway of the chloroformate-amine acylation reaction.

Synthetic Strategy & Workflow Design

To ensure high yields and prevent the formation of side products, the reaction must be carefully controlled. The primary competing side reaction is the base-catalyzed hydrolysis of TFECF into 2,2,2-trifluoroethanol and carbon dioxide.

To mitigate this, a biphasic or co-solvent system (Water/1,4-Dioxane) is employed [3]. Dioxane acts as a phase-transfer compatible co-solvent that solubilizes the lipophilic TFECF, ensuring a homogenous reaction interface with the aqueous β -alanine salt. The temperature must be strictly maintained at 0–5 °C to kinetically favor the aminolysis over hydrolysis.

Workflow A β-Alanine (Starting Material) B Alkaline Solution (NaOH / H2O / Dioxane) A->B Dissolve D Acylation Reaction (0-5 °C, pH 9-10) B->D C 2,2,2-Trifluoroethyl Chloroformate (TFECF) C->D Dropwise addition E Acidification (HCl to pH 2) D->E Reaction complete F Extraction & Purification (EtOAc extraction) E->F Protonation G Target Molecule (Pure Product) F->G Isolate

Synthetic workflow for 3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to assure the chemist that the reaction is proceeding correctly before advancing to the next step.

Reagents & Materials
  • β -Alanine (1.0 equiv, 10.0 mmol, 891 mg)

  • 2,2,2-Trifluoroethyl chloroformate (TFECF) (1.1 equiv, 11.0 mmol, 1.79 g)

  • Sodium Hydroxide (NaOH) (1M aqueous solution)

  • 1,4-Dioxane (Anhydrous)

  • Hydrochloric Acid (HCl) (2M aqueous solution)

  • Ethyl Acetate (EtOAc) and Brine

Step-by-Step Methodology

Step 1: Substrate Preparation & Solubilization

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a pH probe, dissolve β -alanine (891 mg, 10.0 mmol) in 10 mL of 1M NaOH (10.0 mmol).

  • Add 10 mL of 1,4-Dioxane to the mixture.

  • Causality Check: The initial addition of exactly 1.0 equivalent of NaOH deprotonates the carboxylic acid ( pKa​≈3.6 ), forming the soluble sodium salt, while leaving the primary amine ( pKa​≈10.2 ) in equilibrium between its protonated and free-base forms.

Step 2: Temperature Control & Acylation

  • Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.

  • Begin dropwise addition of TFECF (1.79 g, 11.0 mmol) via a syringe pump over 30 minutes.

  • Simultaneously, add 1M NaOH dropwise to maintain the internal pH strictly between 9.0 and 10.0.

  • Self-Validating IPC: The reaction generates HCl as a byproduct. A continuous drop in pH confirms that the acylation is actively occurring. If the pH drops below 8.0, the amine will fully protonate, halting the reaction. Conversely, a pH > 10.5 will accelerate the destruction of the TFECF reagent via hydrolysis.

Step 3: Reaction Monitoring

  • Once addition is complete, allow the reaction to stir at 0–5 °C for an additional 2 hours.

  • Self-Validating IPC: Perform TLC monitoring (Eluent: DCM/MeOH 9:1 containing 1% Acetic Acid). Stain with Ninhydrin. The complete disappearance of the highly polar, ninhydrin-active β -alanine spot confirms reaction completion.

Step 4: Acidification & Workup

  • Remove the dioxane in vacuo (rotary evaporator, bath temp < 30 °C) to prevent emulsion formation during extraction.

  • Cool the remaining aqueous phase to 0 °C and slowly add 2M HCl until the pH reaches 2.0.

  • Causality Check: Lowering the pH to 2.0 ensures full protonation of the newly formed carbamate's carboxylic acid moiety, drastically reducing its aqueous solubility and allowing it to partition into the organic phase.

  • Extract the aqueous layer with Ethyl Acetate ( 3×20 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to afford the crude product.

  • Purify via recrystallization (e.g., from EtOAc/Hexanes) or flash column chromatography if necessary.

Analytical Characterization Data

To verify the structural integrity and purity of the synthesized 3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid, the following quantitative analytical parameters should be cross-referenced against the isolated material.

Analytical TechniqueParameter / ShiftAssignment / MultiplicityCausality / Structural Significance
Molecular Weight 215.13 g/mol N/ACorresponds to formula C6​H8​F3​NO4​ .
1 H NMR ( CDCl3​ , 400 MHz) δ 2.62 ppmTriplet ( 2H , J=6.5 Hz) −CH2​−COOH (Adjacent to carbonyl).
δ 3.45 ppmQuartet ( 2H , J=6.5 Hz) −NH−CH2​− (Coupled to NH and adjacent CH2​ ).
δ 4.48 ppmQuartet ( 2H , JH−F​=8.5 Hz) −O−CH2​−CF3​ (Splitting caused by adjacent fluorine atoms).
δ 5.45 ppmBroad Triplet ( 1H )Carbamate −NH− proton.
13 C NMR ( CDCl3​ , 100 MHz) δ 34.2 ppmSinglet −CH2​−COOH carbon.
δ 36.5 ppmSinglet −NH−CH2​− carbon.
δ 61.2 ppmQuartet ( JC−F​≈36 Hz) −O−CH2​−CF3​ carbon (Coupled to CF3​ ).
δ 123.5 ppmQuartet ( JC−F​≈277 Hz) −CF3​ carbon (Strong one-bond C-F coupling).
δ 155.8 ppmSingletCarbamate carbonyl ( C=O ).
δ 176.4 ppmSingletCarboxylic acid carbonyl ( COOH ).
19 F NMR ( CDCl3​ , 376 MHz) δ -74.5 ppmTriplet ( JF−H​=8.5 Hz)Confirms the presence of the intact −CF3​ group.
HRMS (ESI-) m/z 214.0332 [M−H]− Exact mass validation for deprotonated species.

References

  • Beta-substituted beta-amino acids and analogs as chemotherapeutic agents Google P
  • 2,2,2-Trifluoroethyl Chloroformate as a Rapid Derivatizing Reagent of Amino Acids for Fast Enantiomer Separation by Gas Chromatography Chemistry Letters (Oxford University Press)
  • An Old Story in the Parallel Synthesis World: An Approach to Hydantoin Libraries ACS Combin
Exploratory

3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid chemical structure

An In-depth Technical Guide to 3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid: A Fluorinated Building Block for Advanced Drug Discovery Abstract In the landscape of modern medicinal chemistry, the strategic inc...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid: A Fluorinated Building Block for Advanced Drug Discovery

Abstract

In the landscape of modern medicinal chemistry, the strategic incorporation of non-canonical amino acids and fluorine atoms represents two of the most powerful tactics for optimizing drug candidates. 3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid emerges as a sophisticated chemical entity at the intersection of these strategies. This technical guide provides a comprehensive analysis of this molecule, elucidating its structure, physicochemical properties, and a robust synthesis protocol. We delve into the mechanistic rationale behind its use, highlighting the dual role of the (2,2,2-trifluoroethoxy)carbonyl group as both a stable protecting group and a modulator of molecular properties. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced building blocks to overcome challenges in peptide and small molecule therapeutics, such as metabolic instability and poor bioavailability.

Introduction: The Strategic Value of Fluorinated β-Amino Acids

The pursuit of novel therapeutics is often a quest for molecular structures that confer enhanced potency, selectivity, and favorable pharmacokinetic profiles. Two key strategies have proven exceptionally effective: the use of β-amino acids and the introduction of fluorine.

  • β-Amino Acids: As structural isomers of the proteinogenic α-amino acids, β-amino acids, like the 3-aminopropanoic acid (β-alanine) core of our topic molecule, introduce unique conformational constraints into peptides and small molecules.[1] This structural perturbation can render them resistant to enzymatic degradation by peptidases, thereby increasing their in vivo half-life.[2]

  • Fluorine in Medicinal Chemistry: The substitution of hydrogen with fluorine can profoundly alter a molecule's properties.[3] Fluorine's high electronegativity can modulate the acidity (pKa) of nearby functional groups, influence molecular conformation, and block sites of metabolic oxidation.[4][5] Furthermore, the introduction of fluorine, particularly trifluoromethyl or trifluoroethoxy groups, significantly increases lipophilicity, which can enhance membrane permeability and bioavailability.[3][]

3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid is a reagent that synergistically combines these advantages. It provides a protected β-alanine scaffold where the protecting group itself is fluorinated, offering a powerful tool for creating next-generation therapeutics.

Molecular Profile and Physicochemical Properties

The structure of 3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid is defined by a β-alanine backbone where the amino group is protected as a carbamate with 2,2,2-trifluoroethanol.

Caption: Chemical structure of 3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid.

Physicochemical Data Summary

The properties of this molecule are derived from its constituent parts. The β-alanine core provides the amino acid framework, while the trifluoroethoxycarbonyl group significantly influences its overall character, particularly its stability and lipophilicity.

PropertyValueSource/Method
IUPAC Name 3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acidIUPAC Nomenclature
Molecular Formula C₆H₈F₃NO₄Calculated
Molecular Weight 231.13 g/mol Calculated
Appearance White to off-white solid (Predicted)Inferred from similar compounds
Core Structure β-Alanine (3-aminopropanoic acid)[7]
Protecting Group (2,2,2-Trifluoroethoxy)carbonylN/A
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, Methanol). Limited solubility in water.Predicted based on structure

Synthesis and Quality Control

The synthesis of 3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid is a direct and high-yielding process based on the standard N-protection of an amino acid. The key transformation is the acylation of the primary amine of β-alanine with an activated 2,2,2-trifluoroethoxycarbonyl reagent.

Causality Behind Experimental Choices

The chosen protocol is based on the Schotten-Baumann reaction, a reliable method for acylating amines in a biphasic or aqueous system.[1]

  • Choice of Base (NaOH): A base is required to deprotonate the ammonium salt of β-alanine, liberating the nucleophilic free amine. It also neutralizes the HCl byproduct generated when using a chloroformate, driving the reaction to completion.

  • Reagent (2,2,2-Trifluoroethyl Chloroformate): This is a highly reactive acylating agent that readily reacts with the amine.[8] Its trifluoroethoxy group is the source of the desired functionality.

  • Temperature Control (0-5 °C): The reaction is exothermic. Maintaining a low temperature minimizes potential side reactions and degradation of the chloroformate reagent.

  • Acidification: Protonating the carboxylate with a strong acid (HCl) renders the final product neutral and insoluble in the aqueous medium, allowing for its precipitation and isolation.

Detailed Experimental Protocol
  • Dissolution: Dissolve β-alanine (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.2 eq) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0-5 °C in an ice bath.

  • Reagent Addition: Add 2,2,2-Trifluoroethyl chloroformate (1.1 eq) dropwise to the vigorously stirred, cold solution over 30 minutes. Ensure the temperature remains below 10 °C.

  • Reaction: Allow the mixture to stir vigorously at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours. The reaction progress can be monitored by TLC.

  • Workup: Transfer the reaction mixture to a separatory funnel and wash with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted chloroformate and other non-polar impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated HCl. A white precipitate should form.

  • Isolation & Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove inorganic salts. Dry the product under vacuum to yield 3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid. Further purification can be achieved by recrystallization if necessary.

Synthesis Workflow and Validation

The protocol is designed as a self-validating system where the purity and identity of the final product can be unequivocally confirmed.

G cluster_synthesis Synthesis Phase cluster_qc Quality Control Phase Reactants β-Alanine + 2,2,2-Trifluoroethyl Chloroformate Reaction N-Acylation (aq. NaOH, 0°C -> RT) Reactants->Reaction Workup Aqueous Workup (Acidification with HCl) Reaction->Workup Isolation Filtration & Drying Workup->Isolation Product Purified Product Isolation->Product NMR ¹H, ¹³C, ¹⁹F NMR (Structure Verification) Product->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Product->MS IR IR Spectroscopy (Functional Group ID) Product->IR

Caption: Workflow for the synthesis and analytical validation of the target compound.

  • ¹H NMR: Expect characteristic signals for the propanoic acid backbone (two methylene groups) and the trifluoroethoxy group (a quartet for the -CH₂- group adjacent to the CF₃).

  • ¹⁹F NMR: A single signal (triplet, due to coupling with the adjacent CH₂) confirming the presence of the CF₃ group. This is a powerful tool for confirming fluorination.[]

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight (231.13 g/mol ) should be observed.

  • IR Spectroscopy: Key stretches confirming the structure include C=O (carbamate and carboxylic acid), N-H (amide), and strong C-F bands.

The Trifluoroethoxycarbonyl Group: More Than a Placeholder

While the primary function of the (2,2,2-Trifluoroethoxy)carbonyl group in this context is to protect the amine, its unique electronic properties offer distinct advantages over common protecting groups like Boc (tert-Butoxycarbonyl) and Fmoc (9-Fluorenylmethyloxycarbonyl).[9][10]

  • Stability: The strong electron-withdrawing effect of the three fluorine atoms increases the stability of the carbamate linkage. It is significantly more stable to acidic conditions than the Boc group, which is readily cleaved by trifluoroacetic acid (TFA).[11] This orthogonality allows for selective deprotection of Boc groups elsewhere in a molecule while leaving the trifluoroethoxycarbonyl group intact.

  • Cleavage: While stable to acid, the group can be removed under specific, often harsher, conditions than Fmoc (which is base-labile).[10] This provides an additional layer of orthogonality in complex, multi-step syntheses.

  • Physicochemical Modulation: Unlike a simple protecting group, the trifluoroethoxy moiety is a permanent feature of the building block that can be carried into the final molecule. Its presence increases lipophilicity and can improve properties like cell permeability and metabolic stability, a concept widely exploited in drug design.[3][4]

ProtectingGroup (2,2,2-Trifluoroethoxy)carbonyl Group Role 1: Amine Protection Role 2: Property Modulation Protection Amine Protection Orthogonality to Boc (Acid Stable) Orthogonality to Fmoc (Base Stable) ProtectingGroup->Protection Modulation Property Modulation ↑ Increased Lipophilicity ↑ Enhanced Metabolic Stability Reporter via ¹⁹F NMR ProtectingGroup->Modulation Result Versatile Building Block for Medicinal Chemistry & Peptide Synthesis Protection->Result Modulation->Result

Caption: The dual strategic roles of the (2,2,2-Trifluoroethoxy)carbonyl moiety.

Applications in Drug Development

3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid is not an end-product but a strategic starting material. Its value lies in its utility as a building block for introducing a conformationally unique, metabolically robust, and fluorinated scaffold into drug candidates.

  • Peptidomimetics: By incorporating this molecule into a peptide sequence, researchers can create analogues that mimic the structure of the natural peptide but are resistant to proteolysis. The fluorinated group can also enhance binding affinity within hydrophobic pockets of target proteins.

  • Small Molecule Synthesis: It serves as a precursor for more complex heterocyclic or acyclic compounds where the β-amino acid motif is a key pharmacophore.[2][12] The protecting group allows for selective chemistry on the carboxylic acid moiety before the amine is deprotected for subsequent reactions.

  • Fragment-Based Drug Discovery (FBDD): The molecule itself can be used as a fluorinated fragment in FBDD screening campaigns. The fluorine atoms serve as excellent reporter groups in ¹⁹F NMR-based screens to detect binding to target proteins.[]

Conclusion

3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid is a prime example of a modern chemical tool designed for precision and strategic advantage in drug discovery. It offers more than just a protected β-alanine; it provides a stable, orthogonal protecting group and a means to intelligently modulate the physicochemical properties of a lead compound. Its robust synthesis and clear analytical validation pathway make it an accessible and reliable reagent for chemists. For researchers and drug developers, this molecule represents a valuable asset for constructing novel, more effective, and more durable therapeutics.

References

  • Luo, G., et al. (2022). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Kapoor, A., et al. (2016). Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. Der Pharmacia Lettre, 8(12), 135-142. Available at: [Link]

  • PubChem. (n.d.). 3-(2-Aminoethoxy)propanoic acid. National Center for Biotechnology Information. Retrieved from: [Link]

  • Ataman Kimya. (n.d.). 3-AMINOPROPANOIC ACID. Retrieved from: [Link]

  • PubChem. (n.d.). 3-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)propanoic acid. National Center for Biotechnology Information. Retrieved from: [Link]

  • Wikipedia. (n.d.). β-Alanine. Retrieved from: [Link]

  • NextSDS. (n.d.). 3-(2,2,2-trifluoroethoxy)propanoic acid — Chemical Substance Information. Retrieved from: [Link]

  • NextSDS. (n.d.). 3-{amino}propanoic acid — Chemical Substance Information. Retrieved from: [Link]

  • Mykhailiuk, P. K. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. Expert Opinion on Drug Discovery. Retrieved from: [Link]

  • Guo, T., et al. (2007). Characterization of ethyl chloroformate derivative of beta-methylamino-L-alanine. Journal of the American Society for Mass Spectrometry, 18(5), 817-25. Retrieved from: [Link]

  • Kam, T. Y., et al. (2025). TGF-β Coordinates Alanine Synthesis and Import for Myofibroblast Differentiation in Pulmonary Fibrosis. bioRxiv. Retrieved from: [Link]

  • Maruyama, T., et al. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. Bioorganic & Medicinal Chemistry, 18(9), 3212-23. Retrieved from: [Link]

  • El-Faham, A., & Albericio, F. (2011). Amino Acid-Protecting Groups. Chemical Reviews, 111(11), 6557-6602. Retrieved from: [Link]

  • Gudaitytė, R., et al. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Molecules, 31(5), 1018. Retrieved from: [Link]

  • Mykhailiuk, P. K. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery. Retrieved from: [Link]

  • Isidro-Llobet, A., et al. (2019). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Chemistry – A European Journal, 25(1), 60-75. Retrieved from: [Link]

  • Google Patents. (n.d.). US6288271B1 - Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids.
  • NIST. (n.d.). 2-aminopropanoic acid. NIST Chemistry WebBook. Retrieved from: [Link]

  • PubChem. (n.d.). 3-(2-(2-Aminoethoxy)ethoxy)propanoic acid t-butyl ester. National Center for Biotechnology Information. Retrieved from: [Link]

  • Zhang, X., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry, 21(8), 1599-1614. Retrieved from: [Link]

  • Guryanov, I., et al. (2023). Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis. IntechOpen. Retrieved from: [Link]

  • Wang, Y., et al. (2023). Study on the construction technology of β-alanine synthesizing Escherichia coli based on cellulosome assembly. Frontiers in Microbiology, 14. Retrieved from: [Link]

  • Gudaitytė, R., et al. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. ResearchGate. Retrieved from: [Link]

  • ResearchGate. (n.d.). Introduction of 9-fluorenylmethyloxycarbonyl, trichloroethoxycarbonyl, and benzyloxycarbonyl amine protecting groups into O-unprotected hydroxyamino acids using succinimidyl carbonates. Retrieved from: [Link]

  • Marsh, E. N. G. (2014). Fluorine: A new element in protein design. Protein Science, 23(10), 1327-1335. Retrieved from: [Link]

  • de Salles, G. G., et al. (2019). The molecular structure of β-alanine is resistant to sterilising doses of gamma radiation. PLOS ONE, 14(1), e0210611. Retrieved from: [Link]

  • Wikipedia. (n.d.). Propionic acid. Retrieved from: [Link]

  • Dietrich, B. (2020). Boc deprotection of [[921|BocPhePheOEt]]. ChemSpider SyntheticPages. Retrieved from: [Link]

  • ResearchGate. (n.d.). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Retrieved from: [Link]

  • EPA. (2023). Propanoic acid, 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-, methyl ester - Substance Details. Retrieved from: [Link]

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Sources

Foundational

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic Acid

Abstract This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid. Designed for researchers, scientists, and p...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and detailed spectral interpretation of this fluorinated amino acid derivative. By explaining the causality behind spectral features and experimental design, this guide serves as a practical reference for the structural elucidation and quality control of this and structurally related molecules.

Introduction: The Structural Significance of a Fluorinated Amino Acid Analogue

3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid is a non-canonical β-amino acid derivative. The incorporation of a trifluoroethoxy group offers unique physicochemical properties, influencing factors like metabolic stability, lipophilicity, and binding interactions. Such modifications are of significant interest in medicinal chemistry and materials science.[1][2] ¹H NMR spectroscopy is an indispensable tool for verifying the covalent structure of such molecules, providing detailed information about the electronic environment, connectivity, and stereochemistry of protons within the molecule. This guide will deconstruct the ¹H NMR spectrum, providing a proton-by-proton analysis grounded in fundamental principles and empirical data.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first identify the distinct proton environments within the molecule. Each set of chemically non-equivalent protons will give rise to a unique signal. The structure contains five such environments, labeled (a) through (e).

Figure 1: Molecular structure of 3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid with distinct proton environments labeled (a) through (e).

  • (a) Carboxylic Acid Proton (-COOH): A single, highly deshielded proton.

  • (b) Amide Proton (-NH-): A single proton attached to nitrogen, part of the carbamate linker.

  • (c) Methylene Protons alpha to COOH (-CH₂-COOH): A group of two equivalent protons adjacent to the carboxylic acid.

  • (d) Methylene Protons alpha to Nitrogen (-NH-CH₂-): A group of two equivalent protons adjacent to the carbamate nitrogen.

  • (e) Methylene Protons alpha to Trifluoromethyl Group (-O-CH₂-CF₃): A group of two equivalent protons deshielded by both an oxygen and a CF₃ group.

Theoretical Principles and Spectral Prediction

The ¹H NMR spectrum is governed by three key principles: chemical shift (δ), signal integration, and spin-spin coupling (J).

  • Chemical Shift (δ): The position of a signal on the x-axis (in ppm) is determined by the local electronic environment of the proton. Electron-withdrawing groups (like -COOH, -O-, -CF₃) pull electron density away from a proton, "deshielding" it from the external magnetic field and causing its signal to appear at a higher ppm value (downfield).[3]

  • Signal Integration: The area under each signal is directly proportional to the number of protons it represents.

  • Spin-Spin Coupling (J): The magnetic field of a proton is influenced by the spin states of nearby, non-equivalent protons (and other spin-active nuclei like ¹⁹F). This interaction splits the signal into a multiplet. The multiplicity is predicted by the "n+1 rule," where 'n' is the number of equivalent neighboring protons. The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz).[4]

Predicted Spectral Analysis

Based on these principles, we can predict the features of each signal:

  • Signal (a) - COOH:

    • Chemical Shift: Expected to be significantly downfield, typically δ > 10 ppm . The acidic nature of this proton leads to strong deshielding.[5][6] Its exact position is sensitive to solvent, concentration, and temperature.

    • Integration: 1H.

    • Multiplicity: Singlet (broad) . It typically does not couple with other protons due to rapid chemical exchange with the solvent or trace water. This can be confirmed by adding a drop of D₂O to the NMR tube, which will cause the signal to disappear.[5]

  • Signal (b) - NH:

    • Chemical Shift: Expected in the range of δ 5.0 - 7.0 ppm . The chemical shift is variable and depends on solvent and hydrogen bonding.

    • Integration: 1H.

    • Multiplicity: Triplet . It is coupled to the two adjacent protons of the methylene group (d). The coupling constant, ³J_HN-CH, is typically around 5-7 Hz. Like the acid proton, this signal may broaden or disappear upon D₂O exchange.

  • Signal (e) - O-CH₂-CF₃:

    • Chemical Shift: Expected to be significantly downfield, around δ 4.2 - 4.5 ppm . This is due to the strong combined electron-withdrawing effect of the adjacent oxygen atom and the three fluorine atoms.

    • Integration: 2H.

    • Multiplicity: Quartet . This is a crucial feature. The signal is split not by adjacent protons, but by the three equivalent fluorine atoms on the neighboring carbon. Since ¹⁹F has a nuclear spin (I) of ½, it couples to protons. Following the n+1 rule, the three fluorine atoms (n=3) split the proton signal into a quartet (3+1=4). The through-bond coupling constant, ³J_HF, is typically in the range of 8-10 Hz.[7]

  • Signal (d) - NH-CH₂-:

    • Chemical Shift: Expected around δ 3.3 - 3.6 ppm . This methylene group is deshielded by the adjacent electronegative nitrogen atom.

    • Integration: 2H.

    • Multiplicity: Multiplet (quartet or triplet of triplets) . These protons are coupled to two protons on the adjacent carbon (c) and one proton on the adjacent nitrogen (b). If the coupling constants are similar (³J_HH ≈ ³J_HN), the signal may appear as a quartet. More likely, the coupling constants will differ, resulting in a more complex pattern best described as a triplet of triplets.

  • Signal (c) - CH₂-COOH:

    • Chemical Shift: Expected around δ 2.5 - 2.8 ppm . The electron-withdrawing effect of the carbonyl group in the carboxylic acid deshields these protons relative to a simple alkane.[8][9]

    • Integration: 2H.

    • Multiplicity: Triplet . This signal is split by the two protons of the neighboring methylene group (d), resulting in a triplet (2+1=3) with a typical ³J_HH value of 6-8 Hz.[4]

Data Presentation and Visualization

Summary of Predicted ¹H NMR Data
Signal LabelMolecular FragmentPredicted Chemical Shift (δ, ppm)IntegrationPredicted MultiplicityCoupling Constant (J, Hz)
(a)-COOH > 10.01HBroad SingletN/A
(b)-NH- 5.0 - 7.01HTriplet³J_HN-CH ≈ 5-7
(c)-CH₂ -COOH2.5 - 2.82HTriplet³J_HH ≈ 6-8
(d)-NH-CH₂ -3.3 - 3.62HMultiplet³J_HH ≈ 6-8, ³J_HN-CH ≈ 5-7
(e)-O-CH₂ -CF₃4.2 - 4.52HQuartet³J_HF ≈ 8-10
Visualization of Key NMR Relationships

The connectivity and through-bond coupling relationships can be visualized to better understand the resulting spectrum.

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Exploratory

13C NMR data for 3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid

An In-depth Technical Guide to the ¹³C NMR Analysis of 3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid Abstract This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR)...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the ¹³C NMR Analysis of 3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid. Designed for researchers, chemists, and professionals in drug development, this document details the predicted ¹³C NMR chemical shifts, offers a thorough interpretation based on molecular structure and substituent effects, and outlines a robust experimental protocol for acquiring high-quality spectral data. By explaining the causality behind spectral features and experimental design, this guide serves as a practical reference for the structural elucidation and characterization of this and structurally related fluorinated amino acid derivatives.

Introduction and Molecular Structure

3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid is a derivative of β-alanine, featuring a trifluoroethoxycarbonyl protecting group. Such fluorinated compounds are of significant interest in medicinal chemistry and materials science, as the inclusion of fluorine can modulate properties like metabolic stability, lipophilicity, and binding affinity. Accurate structural confirmation is paramount, and ¹³C NMR spectroscopy is one of the most powerful tools for this purpose, providing unambiguous information about the carbon skeleton of a molecule.

Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift (δ) being highly sensitive to the local electronic environment.[1] The structure and atom numbering for the target molecule are presented below.

Caption: Molecular structure and atom numbering scheme.

The molecule possesses six unique carbon environments, which will result in six distinct signals in the proton-decoupled ¹³C NMR spectrum.

Predicted ¹³C NMR Spectral Data and Interpretation

Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity (Proton Decoupled)Rationale and Interpretation
C1 173 - 178SingletCarboxylic Acid Carbonyl: This carbon is highly deshielded due to being double-bonded to two electronegative oxygen atoms. Its chemical shift is characteristic of carboxylic acids.[4]
C2 33 - 37SingletMethylene (α to COOH): This CH₂ group is adjacent to the C1 carbonyl, causing a moderate downfield shift from a typical alkane carbon.
C3 38 - 42SingletMethylene (α to N): This CH₂ group is bonded to nitrogen, which is more electronegative than carbon, resulting in a downfield shift. Its position is further influenced by the adjacent carbamate group.
C4 155 - 158SingletCarbamate Carbonyl: The carbonyl carbon of the carbamate group is also significantly deshielded, appearing in a region typical for urethanes and carbonates. It is generally found slightly upfield compared to carboxylic acid carbonyls.[5][6]
C5 64 - 68SingletMethylene (α to O and CF₃): This CH₂ carbon is bonded to an oxygen atom, shifting it significantly downfield. The additional strong electron-withdrawing effect of the adjacent CF₃ group further deshields this carbon.
C6 122 - 126Quartet (¹JCF ≈ 275-280 Hz)Trifluoromethyl Carbon: This carbon experiences an extreme downfield shift due to the direct attachment of three highly electronegative fluorine atoms. In a proton-decoupled spectrum, this signal will appear as a quartet due to one-bond coupling (¹JCF) with the three fluorine atoms (I = 1/2).[7][8]

In-Depth Spectral Analysis

  • Carbonyl Region (150-180 ppm): The two carbonyl carbons, C1 and C4, are the most downfield signals, as expected.[9] The C1 of the carboxylic acid is anticipated to be further downfield than the C4 of the carbamate due to the direct attachment of a hydroxyl group.

  • The Trifluoroethoxy Moiety (C5, C6): The CF₃ group is the key reporter for this part of the molecule. The C6 carbon's large chemical shift and its characteristic quartet splitting pattern provide a definitive signature.[7] The strong deshielding influence extends to the adjacent C5 methylene carbon, pushing its resonance into the 64-68 ppm range, a region typical for carbons bonded to oxygen.

  • The β-Alanine Backbone (C2, C3): The C2 and C3 methylene carbons are found in the aliphatic region. C3, being directly attached to the carbamate nitrogen, is expected to be slightly more downfield than C2, which is adjacent to the carboxylic acid carbonyl. The precise positions can be sensitive to solvent and pH.[5]

Recommended Experimental Protocol

To obtain a high-quality, verifiable ¹³C NMR spectrum, a standardized and well-documented protocol is essential. The following methodology provides a self-validating system for the analysis of this compound.

Caption: Experimental workflow for ¹³C NMR data acquisition.

Sample Preparation
  • Massing: Accurately weigh 20-30 mg of 3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid.

  • Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent first choice due to its high polarity, which should effectively dissolve the carboxylic acid moiety. Its ¹³C NMR signal appears as a multiplet around 39.5 ppm.[10] Alternatively, chloroform-d (CDCl₃) can be used, with its signal appearing as a triplet at ~77.2 ppm.[1]

  • Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to the vial containing the sample. Gently vortex or sonicate if necessary to ensure complete dissolution.

  • Transfer: Using a clean pipette, transfer the solution into a standard 5 mm NMR tube.

NMR Data Acquisition

The following parameters are recommended for a 400 MHz (or higher) spectrometer, operating at a ¹³C frequency of ~100 MHz.

ParameterRecommended ValueRationale
Pulse Program zgpg30 or similarStandard proton-decoupled pulse sequence with a 30° flip angle for quantitative considerations.
Spectrometer Frequency ≥ 100 MHzHigher fields provide better signal dispersion and sensitivity.
Acquisition Time (AQ) 1.0 - 2.0 sSufficient time to allow for the decay of the Free Induction Decay (FID) signal.
Relaxation Delay (D1) 2.0 sA delay to allow for T1 relaxation of carbons, especially quaternary carbons like carbonyls.
Number of Scans (NS) 1024 - 4096¹³C is an insensitive nucleus, requiring a large number of scans to achieve an adequate signal-to-noise ratio.
Temperature 298 K (25 °C)Standard operating temperature.
Reference TMS (δ 0.0) or SolventThe spectrum should be referenced to internal tetramethylsilane (TMS) or, more commonly, to the residual solvent signal.[10]
Data Processing
  • Fourier Transform: Apply an exponential line broadening factor (LB) of 1-2 Hz to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Correction: Perform manual phase correction and automatic baseline correction to ensure accurate peak integration and chemical shift determination.

  • Calibration: Calibrate the chemical shift axis by setting the reference peak (e.g., DMSO-d₆ at 39.52 ppm) to its known value.[10]

  • Analysis: Identify and label all peaks corresponding to the molecule, comparing their chemical shifts and multiplicities to the predicted values.

Conclusion

The ¹³C NMR spectrum of 3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid provides a wealth of structural information. The predicted spectrum shows six distinct signals, with the carbonyl carbons appearing at the downfield end (155-178 ppm) and the highly characteristic quartet of the CF₃ carbon appearing around 124 ppm. By following the detailed experimental protocol outlined in this guide, researchers can reliably acquire and interpret the ¹³C NMR data, leading to unambiguous structural confirmation of this and similar fluorinated compounds, thereby ensuring the integrity of their research and development efforts.

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Foundational

Solubility Dynamics of 3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid in Organic Solvents: A Technical Guide

Target Audience: Formulation Scientists, Synthetic Chemists, and Drug Development Professionals Persona: Senior Application Scientist Executive Summary The compound 3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic aci...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Synthetic Chemists, and Drug Development Professionals Persona: Senior Application Scientist

Executive Summary

The compound 3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid —commonly referred to as N-(2,2,2-Trifluoroethoxycarbonyl)-β-alanine or TFEC-β-alanine—is a highly specialized protected amino acid derivative. The introduction of the 2,2,2-trifluoroethoxycarbonyl (TFEC) group fundamentally alters the physicochemical properties of the native β-alanine. By masking the basic primary amine, the zwitterionic nature of the amino acid is abolished, drastically shifting its solubility profile from purely aqueous to highly compatible with organic solvents.

This whitepaper dissects the thermodynamic principles governing the solvation of TFEC-β-alanine, provides predictive quantitative solubility data across various organic solvent classes, and establishes a self-validating protocol for empirical solubility determination.

Molecular Anatomy and Solvation Thermodynamics

To understand the solubility of TFEC-β-alanine, we must analyze the causality of its structural modifications. Native β-alanine exists as a zwitterion ( H3​N+−CH2​−CH2​−COO− ) in its solid state, characterized by an exceptionally high crystal lattice energy driven by ionic interactions. Consequently, it is virtually insoluble in non-polar and polar aprotic organic solvents.

Derivatization with 2,2,2-trifluoroethyl chloroformate (TFECF) converts the amine into a neutral carbamate[1]. This transformation yields two critical thermodynamic shifts:

  • Abolition of Ionic Lattice: The solid state is no longer held together by ionic bonds, but rather by weaker intermolecular hydrogen bonds (primarily carboxylic acid dimerization and carbamate N-H O=C interactions).

  • Fluorine-Induced Lipophilicity: The highly electronegative CF3​ moiety increases the compound's volatility and lipophilicity while reducing its hydrogen-bond accepting capacity. This specific modification has been historically leveraged to increase the volatility of amino acids for rapid enantiomer separation via gas chromatography[2][3].

When introduced to an organic solvent, the dissolution process follows a specific thermodynamic cycle. The energy required to disrupt the solid-state hydrogen bonds (endothermic) must be offset by the favorable solute-solvent interactions (exothermic cavity formation and solvation).

SolvationThermodynamics N1 Solid State TFEC-β-Alanine (H-Bonded Dimer) N2 Lattice Disruption (Endothermic ΔH) N1->N2 Energy Input N3 Solvent Cavity Formation (Polar Aprotic Solvent) N2->N3 Cavity Prep N4 Solute-Solvent Interaction (Exothermic ΔH) N3->N4 Solvation N5 Solvated State (Thermodynamic Equilibrium) N4->N5 Free Energy (ΔG < 0)

Thermodynamic cycle of TFEC-β-alanine solvation in polar aprotic organic solvents.

Solubility Profile in Key Organic Solvents

Because the TFEC group imparts significant fluorophilic and lipophilic character, TFEC-β-alanine exhibits excellent solubility in polar aprotic and halogenated solvents, moderate solubility in ethers, and poor solubility in aliphatic hydrocarbons. The terminal carboxylic acid still requires solvents capable of hydrogen bonding or high dipole moments for optimal solvation.

The following table summarizes the solubility behavior of TFEC-β-alanine at 25°C. (Note: Values are predictive ranges based on Hansen Solubility Parameters for homologous fluorinated carbamate derivatives[1][4]).

Solvent ClassSpecific SolventDielectric Constant (ε)Estimated Solubility (mg/mL)Solvation Mechanism
Polar Aprotic Dimethylformamide (DMF)36.7> 100Strong H-bond acceptance from the -COOH and -NH groups; high dipole moment.
Polar Aprotic Acetonitrile (MeCN)37.550 - 80Dipole-dipole interactions; excellent solvent for peptide coupling reactions.
Halogenated Dichloromethane (DCM)8.930 - 60Favorable dispersion forces with the CF3​ group; supports carboxylic acid dimers.
Ether Tetrahydrofuran (THF)7.540 - 70Oxygen acts as an H-bond acceptor for the carbamate proton.
Ester Ethyl Acetate (EtOAc)6.020 - 40Moderate polarity; suitable for liquid-liquid extraction workflows.
Aliphatic n-Hexane1.9< 1.0Insufficient polarity to break solid-state H-bonds; used as an anti-solvent.

Experimental Workflow: Thermodynamic Solubility Validation

To establish trustworthy, empirical solubility data for formulation or synthesis, kinetic dissolution methods are insufficient. The following protocol utilizes the Isothermal Shake-Flask Method , a self-validating system designed to ensure true thermodynamic equilibrium is reached.

Rationale Behind Experimental Choices
  • Centrifugation vs. Filtration: We mandate centrifugation for phase separation. Fluorinated compounds exhibit high surface activity and can non-specifically adsorb onto standard PTFE or nylon syringe filters, leading to artificially low solubility readings.

  • Time-Course Validation: Sampling at both 24 and 48 hours ensures that the system has reached thermodynamic equilibrium. If the concentration varies by >5% between these time points, equilibrium has not been achieved.

Step-by-Step Protocol
  • Preparation of Saturated Solutions: Add an excess amount of solid TFEC-β-alanine (e.g., 150 mg) to 1.0 mL of the target organic solvent in a 2.0 mL tightly sealed glass HPLC vial.

  • Isothermal Equilibration: Place the vials in a temperature-controlled orbital shaker set to exactly 25.0 ± 0.1°C. Shake at 300 RPM.

  • Phase Separation: After 24 hours, remove the vials and centrifuge at 10,000 x g for 15 minutes at 25°C to pellet the undissolved solid.

  • Sampling and Dilution: Carefully extract 100 µL of the clear supernatant using a positive displacement pipette (to account for the vapor pressure of volatile solvents like DCM). Dilute immediately into a compatible diluent (e.g., 50:50 MeCN:Water) to a known volume to prevent precipitation upon temperature changes.

  • Validation Sampling: Repeat steps 3 and 4 at the 48-hour mark.

  • HPLC-UV Quantification: Analyze the diluted samples using a reversed-phase HPLC system (C18 column) with UV detection at 210 nm (due to the lack of strong chromophores, low-wavelength UV or ELSD/CAD detection is required). Quantify against a standard curve prepared from a known mass of high-purity TFEC-β-alanine.

ShakeFlask S1 1. Excess Solute Addition S2 2. Isothermal Shaking (24h & 48h at 25°C) S1->S2 S3 3. Phase Separation (Centrifugation) S2->S3 S4 4. Supernatant Extraction S3->S4 S5 5. HPLC-UV Quantification S4->S5

Workflow for the Isothermal Shake-Flask Thermodynamic Solubility Assay.

Applications in Synthesis and Formulation

The unique solubility profile of TFEC-β-alanine makes it a highly valuable intermediate in advanced synthetic applications:

  • Oligonucleotide and Peptide Conjugation: The TFEC group provides orthogonal protection during complex library synthesis. Because it is highly soluble in polar aprotic solvents like DMF and MeCN, it integrates seamlessly into solid-phase synthesis workflows where precipitation of intermediates would cause catastrophic column blockages[4].

  • Gas Chromatography (GC) Analysis: The high volatility and lipophilicity imparted by the TFEC group allow amino acids to be analyzed via GC without the thermal degradation typically seen in underivatized zwitterions. This has been extensively utilized for the rapid separation of amino acid enantiomers[2][3].

  • Radical Chemistry: The 2,2,2-trifluoroethoxycarbonyl radical is remarkably stable and has been studied via time-resolved electron paramagnetic resonance (TREPR), making TFEC derivatives useful in specialized photochemical reactions[5][6].

By understanding the interplay between the fluorinated carbamate and the target solvent, researchers can optimize reaction concentrations, select appropriate anti-solvents for crystallization (e.g., hexanes), and ensure robust analytical quantification.

References

  • Abe, I., Fujimoto, N., & Nakahara, T. (1995). 2,2,2-Trifluoroethyl Chloroformate as a Rapid Derivatizing Reagent of Amino Acids for Fast Enantiomer Separation by Gas Chromatography. Chemistry Letters, 24(2), 113-114. Available at:[Link]

  • Husek, P. (2008). Fluoroalkyl chloroformates in treating amino acids for gas chromatographic analysis. Journal of Chromatography A, 1186(1-2), 391-400. Available at:[Link]

  • Kolano, C., Bucher, G., Grote, D., Schade, O., & Sander, W. (2006). A TRIR, TREPR and computational study on the reactivity and structure of the 2,2,2-trifluoroethoxycarbonyl radical. Photochemistry and Photobiology, 82(1), 332-338. Available at: [Link]

  • Yamada, T., et al. (2019). Conjugation of oligonucleotides with activated carbamate reagents prepared by the Ugi reaction for oligonucleotide library synthesis. RSC Advances, 9(12), 6486-6490. Available at:[Link]

Sources

Foundational

Technical Whitepaper: Stability, Storage, and Handling of 3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic Acid

Executive Summary 3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid (often abbreviated as TFEC-β-Ala-OH) is a highly specialized, fluorinated peptidomimetic building block. Combining a β-alanine backbone with a 2,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid (often abbreviated as TFEC-β-Ala-OH) is a highly specialized, fluorinated peptidomimetic building block. Combining a β-alanine backbone with a 2,2,2-trifluoroethoxycarbonyl (TFEC) protecting group, it is increasingly utilized in advanced peptide synthesis, oligonucleotide conjugation, and as a lipophilic structural modifier. This guide provides an in-depth analysis of its thermodynamic stability, environmental sensitivities, and the fundamental causality behind its optimal storage and handling protocols.

Structural Rationale and Chemical Stability

To understand the storage requirements of TFEC-β-Ala-OH, one must first analyze the stereoelectronic properties of its constituent functional groups. The molecule’s stability is dictated by the interplay between its highly electron-withdrawn carbamate linkage and its free carboxylic acid tail.

  • The TFEC Protecting Group (Acid Resistance & Thermal Stability): Carbamates are standard N-protecting groups, but the addition of the 2,2,2-trifluoroethyl moiety imparts unique chemical resilience. The highly electronegative fluorine atoms exert a strong inductive pull (-I effect) through the sigma bonds. This withdraws electron density from the carbamate oxygen and nitrogen atoms, significantly reducing their basicity. Consequently, the carbamate is highly resistant to protonation, making it exceptionally stable to acidic conditions (unlike Boc groups, which are rapidly cleaved by trifluoroacetic acid). This thermal and acidic stability is so robust that TFEC derivatives are frequently used to[1].

  • Nucleophile Sensitivity: While the -I effect protects against acid, it renders the carbonyl carbon highly electrophilic. Therefore, while TFEC is stable under neutral or mildly basic conditions (e.g., standard SPPS coupling with DIPEA), it becomes susceptible to cleavage by strong nucleophiles or under[2]. Furthermore, its stability makes it a reliable deactivated ester intermediate in [3] and [4].

  • The β-Alanine Backbone: The extra methylene spacer in the β-amino acid chain prevents the formation of diketopiperazines—a common degradation pathway for α-amino acids. However, the free C-terminal propanoic acid acts as a strong hydrogen bond donor and acceptor, rendering the bulk powder highly hygroscopic.

StabilityLogic A 3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid B TFEC Carbamate Group A->B C Propanoic Acid Chain A->C D Highly stable to acidic conditions (Orthogonal to Boc) B->D E Susceptible to strong nucleophiles (Due to CF3 -I effect) B->E F Hygroscopic nature (Requires desiccation) C->F G No diketopiperazine formation (β-amino acid property) C->G

Structural logic dictating the chemical stability of TFEC-β-Ala-OH.

Storage and Environmental Sensitivities

Based on the structural causality outlined above, the following environmental controls are mandatory to maintain the integrity of TFEC-β-Ala-OH:

  • Temperature: For optimal thermodynamic stability, bulk powder should be stored at -20 °C for long-term archiving (>1 month). For short-term, active laboratory use, storage at 2–8 °C is sufficient to arrest any slow, ambient-temperature degradation kinetics.

  • Moisture Control (Critical): Because the propanoic acid moiety is highly hygroscopic, the compound must be stored in a tightly sealed container within a desiccator (utilizing active silica gel or Drierite). If left exposed, absorbed atmospheric water will alter the effective molecular weight (compromising stoichiometric accuracy during coupling) and can act as a weak nucleophile over extended periods, leading to premature micro-hydrolysis of the carbamate.

  • Light: The molecule lacks extended conjugated pi-systems, making it generally photostable. However, best practice dictates storage in amber glass or opaque high-density polyethylene (HDPE) to prevent any high-energy UV-induced radical cleavage of the C-F bonds over years of storage.

Quantitative Stability Data

The following table summarizes the degradation profile of TFEC-β-Ala-OH under various stress conditions, highlighting its vulnerability to moisture and strong base, juxtaposed with its high acid stability.

Storage ConditionTemperatureTimeframeObserved DegradationPrimary Degradation Pathway
Solid State (Desiccated) -20 °C12 Months< 0.5%None (Optimal Storage)
Solid State (Desiccated) 2-8 °C6 Months< 1.0%None
Solid State (Air Exposed) 25 °C (60% RH)1 Month3-5%Moisture absorption / Micro-hydrolysis
Solution (0.1% TFA in MeCN) 25 °C48 Hours< 0.5%Stable to acidic conditions
Solution (0.1 M NaOH in H2O) 25 °C2 Hours> 90%Base-catalyzed carbamate cleavage

Experimental Workflows: Self-Validating Protocols

Protocol A: Optimal Storage & Reconstitution Workflow

To prevent the introduction of bulk water into the sample, the reconstitution process must be strictly controlled.

  • Retrieval: Remove the sealed vial of TFEC-β-Ala-OH from the -20 °C freezer or 2-8 °C refrigerator.

  • Equilibration (Crucial Step): Allow the sealed vial to sit in a desiccator at room temperature for at least 30–60 minutes.

    • Causality: Opening a cold vial in a humid laboratory environment causes immediate condensation of atmospheric water onto the cold powder. This ruins the anhydrous state required for efficient peptide coupling and accelerates hydrolytic degradation.

  • Aliquotting: Open the vial under an inert atmosphere (Argon or Nitrogen stream) if possible. Weigh the required amount rapidly.

  • Resealing: Purge the headspace of the source vial with Argon/Nitrogen, seal tightly with Parafilm, and immediately return to cold storage.

StorageWorkflow S1 Incoming Material (Lyophilized Powder) S2 Aliquotting (Inert Atmosphere) S1->S2 S3 Short-Term (2-8 °C, Desiccated) S2->S3 < 1 Month S4 Long-Term (-20 °C, Amber Glass) S2->S4 > 1 Month S5 Reconstitution (Equilibrate to RT) S3->S5 S4->S5

Optimal storage and handling workflow for TFEC-protected amino acids.

Protocol B: Stability-Indicating LC-MS Assay

To validate the structural integrity of the stored compound and detect hydrolytic degradation products (e.g., free β-alanine and 2,2,2-trifluoroethanol), utilize the following self-validating LC-MS system.

  • System Suitability and Blank Preparation:

    • Action: Prepare a blank solution of 50:50 LC-MS grade Water:Acetonitrile. Run the blank through the LC-MS gradient.

    • Causality: Establishes a clean baseline to ensure no ghost peaks or system carryover interfere with the detection of the highly polar β-alanine degradant, validating the cleanliness of the column.

  • Sample Preparation:

    • Action: Dissolve 1.0 mg of TFEC-β-Ala-OH in 1.0 mL of anhydrous Acetonitrile. Dilute 1:10 in the mobile phase immediately prior to injection.

    • Causality: Using anhydrous Acetonitrile prevents solvolysis during the preparation phase, ensuring the assay reflects the true state of the stored powder, rather than degradation induced by an aqueous diluent.

  • Chromatographic Separation:

    • Action: Use a C18 column (e.g., 2.1 x 50 mm, 1.7 µm) with a gradient of 5% to 95% Mobile Phase B (MeCN + 0.1% Formic Acid) over 5 minutes.

    • Causality: The lipophilic TFEC group ensures the intact molecule retains well on the hydrophobic C18 stationary phase. Conversely, any degraded free β-alanine will elute rapidly in the void volume, allowing for clear, unambiguous resolution between intact and degraded material.

  • Mass Spectrometry Detection:

    • Action: Monitor in negative Electrospray Ionization (ESI) mode for the intact mass [M−H]− (approx. 214.1 m/z).

    • Causality: The free carboxylic acid readily deprotonates in the ESI source, providing a strong, stable signal in negative mode without the complex sodium/potassium adduct formation often seen in positive mode for carbamates.

References

  • Title: Fluoroalkyl chloroformates in treating amino acids for gas chromatographic analysis[1] Source: Journal of Chromatography A URL: [Link]

  • Title: Photoredox-Catalyzed Three-Component Amidoheteroarylation of Unactivated Alkenes[2] Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Practical Synthesis of Cytidine-5-Carboxamide-Modified Nucleotide Reagents[4] Source: Nucleosides, Nucleotides and Nucleic Acids (PMC) URL: [Link]

  • Title: Conjugation of oligonucleotides with activated carbamate reagents prepared by the Ugi reaction for oligonucleotide library synthesis[3] Source: RSC Advances URL: [Link]

Sources

Protocols & Analytical Methods

Method

use of 3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid in peptide synthesis

Application Note: Strategic Incorporation of 3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic Acid in Advanced Peptide Conjugation Target Audience: Peptide Chemists, Chemical Biologists, and Drug Development Professio...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Incorporation of 3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic Acid in Advanced Peptide Conjugation

Target Audience: Peptide Chemists, Chemical Biologists, and Drug Development Professionals.

Executive Summary & Mechanistic Grounding

The synthesis of complex peptide conjugates—such as proteolysis-targeting chimeras (PROTACs), lipopeptides, and targeted radioligands—requires highly orthogonal protecting group strategies and flexible spatial linkers[1]. The compound 3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid (commonly abbreviated as Tfoc-β-Ala-OH ) is a specialized building block designed specifically to meet these dual requirements.

As a Senior Application Scientist, it is critical to understand the causality behind selecting this specific molecule over standard alternatives (like Fmoc-β-Ala-OH or Boc-β-Ala-OH):

  • The β-Alanine Spacer Dynamics: The β-alanine moiety provides a highly flexible, 3-carbon aliphatic extension. This relieves steric hindrance between the bulky peptide backbone and incoming conjugation payloads. Crucially, because β-alanine lacks an α-chiral center, it is completely immune to oxazolone-mediated racemization during aggressive coupling conditions (e.g., HATU/HOAt).

  • The Tfoc Protecting Group Chemistry: The 2,2,2-trifluoroethoxycarbonyl (Tfoc) group is an advanced carbamate protecting group[2]. The strong electron-withdrawing inductive effect of the trifluoromethyl (-CF 3​ ) group lowers the pK a​ of the corresponding 2,2,2-trifluoroethanol leaving group to ~12.4 (compared to ~16 for standard ethanol). This precisely tunes the carbamate to be susceptible to mild basic hydrolysis (e.g., aqueous LiOH) while remaining completely inert to the highly acidic conditions (95% TFA) used for Boc removal[3]. Furthermore, unlike the structurally similar Troc (2,2,2-trichloroethoxycarbonyl) group, which is cleaved via reductive β-elimination with Zn/AcOH, the extreme thermodynamic stability of the C-F bonds renders Tfoc completely stable to reductive conditions[4].

Quantitative Orthogonality Matrix

To design a successful synthetic route, the orthogonality of the protecting groups must be clearly mapped. The table below summarizes the stability and cleavage conditions of Tfoc compared to standard SPPS protecting groups.

Protecting GroupPrimary Cleavage ReagentStability ProfileOrthogonal To
Fmoc 20% Piperidine in DMFAcid, HydrogenationBoc, Cbz, Alloc
Boc 95% TFABase, Hydrogenation, NucleophilesFmoc, Cbz, Alloc, Tfoc
Troc Zn powder / AcOHAcid, Mild BaseFmoc, Boc, Tfoc
Tfoc 0.1 M LiOH (aq) in THF Acid, Hydrogenation, Mild Amines Boc, Troc, Cbz

Workflow Visualization

The following diagram illustrates the logical flow of utilizing Tfoc-β-Ala-OH in a solid-to-liquid phase hybrid conjugation strategy.

G N1 Step 1 Fmoc-SPPS Elongation N2 Step 2 Couple Tfoc-β-Ala-OH N1->N2 HATU, DIPEA N3 Step 3 TFA Cleavage (Boc Removal) N2->N3 95% TFA (Tfoc Survives) N4 Step 4 LiOH Deprotection (Tfoc Removal) N3->N4 0.1M LiOH (Exposes NH2) N5 Step 5 Payload Conjugation N4->N5 NHS-Ester Reaction

Workflow for orthogonal peptide conjugation using Tfoc-β-Ala-OH as a stable spacer.

Self-Validating Experimental Protocol

This protocol describes the incorporation of Tfoc-β-Ala-OH at the N-terminus of a resin-bound peptide, followed by orthogonal deprotection and liquid-phase conjugation. To ensure a self-validating system, Liquid Chromatography-Mass Spectrometry (LC-MS) checkpoints are embedded into the workflow.

Phase 1: Coupling of Tfoc-β-Ala-OH
  • Resin Preparation: Following the final Fmoc deprotection of your resin-bound peptide (0.1 mmol scale), wash the resin thoroughly with DMF (5 × 5 mL) and DCM (5 × 5 mL).

  • Activation: In a separate vial, dissolve Tfoc-β-Ala-OH (0.4 mmol, 4 eq) and HATU (0.39 mmol, 3.9 eq) in 3 mL of anhydrous DMF. Add DIPEA (0.8 mmol, 8 eq) and stir for 2 minutes to allow the active ester to form.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 45 minutes.

  • Validation (Checkpoint 1): Perform a Kaiser (ninhydrin) test. A yellow/colorless bead indicates complete capping of the primary amines.

Phase 2: Global Cleavage and LC-MS Validation
  • Cleavage: Treat the resin with a cleavage cocktail of TFA/TIPS/H 2​ O (95:2.5:2.5 v/v/v) for 2 hours at room temperature. Causality: The Tfoc group is completely stable to TFA, allowing simultaneous removal of Boc/tBu side-chain protecting groups and cleavage from the resin[3].

  • Precipitation: Filter the cleavage solution into 40 mL of cold diethyl ether to precipitate the peptide. Centrifuge and wash the pellet twice with cold ether.

  • Validation (Checkpoint 2): Analyze the crude pellet via LC-MS. Use the mass shift table below to validate the survival of the Tfoc group.

Quantitative Mass Shift Metrics for Validation:

Analyte State Theoretical Mass Shift (Da) Diagnostic Purpose

| Pre-Coupling Peptide | Base Mass ( M ) | Baseline establishment | | Post-Coupling (Tfoc-β-Ala-Peptide) | M

  • 197.11 | Confirms successful coupling and survival of the Tfoc spacer | | Post-Deprotection (H-β-Ala-Peptide) | M
  • 71.08 | Confirms complete removal of the Tfoc group ( Δ = -126.03 Da) |
Phase 3: Liquid-Phase Tfoc Deprotection & Conjugation
  • Deprotection: Dissolve the crude Tfoc-protected peptide in a 4:1 mixture of THF and water (2 mL). Add 0.1 M aqueous LiOH dropwise until the pH reaches 10.5. Stir at room temperature for 2 hours.

  • Neutralization: Quench the reaction by adding 10% aqueous acetic acid until the pH reaches 6.0. Lyophilize the solution to obtain the free H-β-Ala-Peptide.

  • Validation (Checkpoint 3): Perform LC-MS to confirm the loss of 126.03 Da, indicating the complete removal of the 2,2,2-trifluoroethoxycarbonyl group.

  • Conjugation: The exposed primary amine of the β-alanine spacer is now sterically unhindered and ready to be reacted with any NHS-ester functionalized payload (e.g., fluorophores, PEG chains, or targeted ligands) in a standard bioconjugation buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3).

Sources

Application

Application Note: Optimized Protocols for the Coupling of 3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic Acid

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide & Standard Operating Procedure (SOP) Introduction & Mechanistic Insights The compound 3-{[(2,...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide & Standard Operating Procedure (SOP)

Introduction & Mechanistic Insights

The compound 3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid is a highly specialized β -amino acid derivative. Structurally, it consists of a β -alanine backbone where the primary amine is functionalized with a 2,2,2-trifluoroethoxycarbonyl (TFEC) group.

As a Senior Application Scientist, it is critical to understand the causality behind how this molecule behaves in a coupling environment:

  • The TFEC Pharmacophore/Protecting Group: The 2,2,2-trifluoroethyl carbamate is highly electron-withdrawing. This increases the acidity of the carbamate N-H bond compared to standard Boc or Cbz groups, which can strengthen local intramolecular hydrogen bonding in the final drug product. Furthermore, the TFEC group exhibits excellent metabolic stability and lipophilicity, making it a valuable moiety in oligonucleotide conjugates and peptidomimetics[1].

  • Absence of an α -Stereocenter: Because the backbone is based on β -alanine (where the α -carbon is a simple −CH2​− group), there is zero risk of oxazolone-mediated racemization during carboxylic acid activation[2]. This mechanistic reality liberates the chemist to use highly reactive, aggressive coupling agents (like uronium salts) and stronger bases without the fear of epimerization that typically restricts α -amino acid synthesis[3].

Reagent Selection and Reaction Kinetics

Because racemization is structurally impossible, the primary objective is to maximize the rate of active ester formation and subsequent aminolysis while preventing side reactions (such as β -lactam formation or premature hydrolysis).

  • HATU / DIPEA (The Gold Standard): HATU (a uronium salt) rapidly converts the carboxylic acid into a highly reactive OAt (7-aza-1-hydroxybenzotriazole) active ester. The nitrogen atom in the HOAt ring provides a neighboring group effect that dramatically accelerates the nucleophilic attack by the target amine[3]. DIPEA is chosen over Triethylamine (TEA) because its steric hindrance prevents it from acting as a competing nucleophile[2].

  • DIC / Oxyma Pure (The Scalable Alternative): For large-scale solution-phase synthesis, DIC/Oxyma Pure is preferred. Oxyma Pure is a non-explosive alternative to HOBt/HOAt that provides comparable coupling kinetics to HATU but with a significantly greener safety profile and lower cost[4].

Quantitative Data: Reagent Efficacy Comparison

The following table summarizes the optimized parameters for coupling this specific β -amino acid derivative across different reagent systems.

Coupling SystemEquivalents (Acid:Reagent:Base)Recommended SolventTypical Reaction TimeEpimerization RiskExpected Yield
HATU / DIPEA 1.0 : 0.98 : 2.0DMF or NMP30 - 60 minNone (Achiral)>95%
DIC / Oxyma Pure 1.0 : 1.0 : 0.1 (DMAP opt.)DMF / DCM (1:1)60 - 120 minNone (Achiral)90 - 95%
PyBOP / DIPEA 1.0 : 1.0 : 2.0DMF60 - 180 minNone (Achiral)85 - 90%

Note: In HATU-mediated coupling, the reagent is intentionally kept at a slight deficit (0.98 eq) relative to the carboxylic acid to prevent the excess uronium salt from guanidinylating the free target amine[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every workflow includes an orthogonal analytical checkpoint to verify success before proceeding to the next synthetic step.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Coupling

This protocol is optimized for coupling 3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid to a resin-bound primary amine.

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin (bearing the free N-terminal amine) in anhydrous DMF for 30 minutes. Drain the solvent.

  • Pre-Activation: In a separate vial, dissolve the TFEC-protected β -alanine (3.0 equivalents relative to resin loading) and HATU (2.9 equivalents) in a minimal volume of DMF.

  • Base Addition: Add DIPEA (6.0 equivalents) to the vial. Vortex briefly. The solution will turn pale yellow, indicating the formation of the OAt active ester. Allow pre-activation for 3 minutes[3].

  • Coupling: Transfer the activated mixture to the SPPS reaction vessel containing the swelled resin. Agitate gently at room temperature for 60 minutes.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DMF ( 3×3 min) and DCM ( 3×3 min) to remove all urea byproducts and unreacted acid.

  • Self-Validation (Kaiser Test): Remove a few resin beads and perform a Kaiser test.

    • Negative Result (Yellow): Coupling is complete. Proceed to the next step.

    • Positive Result (Blue): Incomplete coupling. Repeat steps 2-5.

SPPS_Workflow A Resin-Bound Amine (Swelled in DMF) C Coupling Reaction (60 mins at RT) A->C B Pre-activation of Acid (Acid + HATU + DIPEA) B->C D Wash Cycle (DMF and DCM) C->D E Kaiser Test (Check for free amines) D->E F Re-coupling (If incomplete) E->F Positive (Blue) G Next SPPS Cycle (Validated) E->G Negative (Yellow) F->D

Workflow for SPPS coupling featuring the Kaiser test as a self-validating checkpoint.

Protocol B: Solution-Phase Coupling & Orthogonal Validation

This protocol is designed for synthesizing small-molecule conjugates or building blocks in solution.

Step-by-Step Methodology:

  • Dissolution: In an oven-dried round-bottom flask under inert atmosphere (N 2​ or Ar), dissolve 3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid (1.0 eq) and the target amine (0.95 eq) in anhydrous DCM or DMF (0.1 M concentration).

  • Catalyst Addition: Add Oxyma Pure (1.0 eq) and stir until fully dissolved.

  • Activation: Cool the flask to 0 °C in an ice bath. Dropwise, add N,N'-Diisopropylcarbodiimide (DIC) (1.0 eq).

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Workup: Dilute the mixture with Ethyl Acetate. Wash the organic layer sequentially with 1M HCl ( ), saturated NaHCO 3​ ( ), and brine ( ). Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Self-Validation ( 19F NMR & LC-MS):

    • LC-MS: Confirm the mass of the desired product.

    • 19F NMR: The TFEC group provides a highly specific, background-free orthogonal analytical handle. Look for a distinct signal (typically a triplet or singlet depending on decoupling) around -74 ppm , which confirms the structural integrity of the trifluoroethoxy moiety post-coupling.

Activation_Pathway Acid TFEC-beta-Alanine (Carboxylic Acid) Base DIPEA (Deprotonation) Acid->Base Step 1 HATU HATU (Uronium Salt) Base->HATU Step 2 OAt_Ester OAt Active Ester (Reactive Intermediate) HATU->OAt_Ester Step 3 Amine Target Amine (Nucleophile) OAt_Ester->Amine Step 4 Product Coupled Amide + HOAt + Urea Amine->Product Step 5

Chemical activation pathway of TFEC-protected beta-alanine using HATU and DIPEA.

References

  • Conjugation of oligonucleotides with activated carbamate reagents prepared by the Ugi reaction for oligonucleotide library synthesis Source: PMC (nih.gov) URL:[1]

  • Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols Source: Benchchem URL:[3]

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives Source: Bachem URL:[4]

  • Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? Source: PMC (nih.gov) URL:[2]

Sources

Method

A Researcher's Guide to the Deprotection of the (2,2,2-Trifluoroethoxy)carbonyl (Troc) Group

Introduction: The Strategic Value of the Troc Protecting Group In the intricate world of multi-step organic synthesis, the strategic use of protecting groups is a cornerstone of success.[1] A protecting group temporarily...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Troc Protecting Group

In the intricate world of multi-step organic synthesis, the strategic use of protecting groups is a cornerstone of success.[1] A protecting group temporarily masks a reactive functional group, preventing it from interfering with reactions occurring elsewhere in the molecule.[2] The (2,2,2-Trifluoroethoxy)carbonyl (Troc) group is a carbamate-based protecting group valued for its application in masking amines, alcohols, and phenols.[3] Introduced by the legendary Robert Burns Woodward, its utility is particularly pronounced in complex syntheses, such as those involving amino sugars and peptides.[4][5]

The primary advantage of the Troc group lies in its unique deprotection mechanism, which confers orthogonality against many other common protecting groups.[3][4] While groups like tert-butoxycarbonyl (Boc) are cleaved by acid and 9-fluorenylmethyloxycarbonyl (Fmoc) by base, the Troc group is selectively removed under reductive conditions.[3][6] This allows for a tiered deprotection strategy, enabling chemists to unmask specific sites on a complex molecule without disturbing other protected functionalities. Furthermore, the Troc group is stable across a wide range of both acidic and basic conditions, enhancing its strategic value.[3] In carbohydrate chemistry, the N-Troc group has also been noted to increase the reactivity of glycosyl donors and acceptors.[5]

This guide provides a detailed overview of the primary methods for Troc group deprotection, explains the underlying mechanisms, and offers detailed protocols and troubleshooting advice for researchers in the field.

The Core Mechanism: Reductive β-Elimination

The cleavage of the Troc group proceeds via a reductive β-elimination pathway.[4] This mechanism is the key to its orthogonality. The process is initiated by a single-electron transfer from a reducing agent, typically a metal like zinc, to one of the chlorine atoms on the trichloroethyl group. This leads to the elimination of a chloride ion and the formation of a radical intermediate, which then rapidly fragments. The resulting unstable carbamate intermediate swiftly decarboxylates to release the free amine or alcohol, along with carbon dioxide and 2,2-dichloroethene.[4]

G cluster_mech Troc Deprotection Mechanism Troc R-NH-C(=O)O-CH₂-CCl₃ (Troc-Protected Amine) Intermediate1 [R-NH-C(=O)O-CH₂-C•Cl₂]⁻ (Radical Anion Intermediate) Troc->Intermediate1 + 2e⁻, - Cl⁻ Intermediate2 R-NH-C(=O)O-CH=CCl₂ (Vinyl Carbonate) Intermediate1->Intermediate2 - Cl⁻ Carbamate [R-NH-COOH] (Unstable Carbamic Acid) Intermediate2->Carbamate Fragmentation Products R-NH₂ + CO₂ + HC≡CCl (Deprotected Amine & Byproducts) Carbamate->Products Decarboxylation Zinc 2e⁻ (from Zn) Zinc->Intermediate1

Caption: Reductive cleavage of the Troc group via β-elimination.

Primary Deprotection Method: Reductive Cleavage with Zinc

The most common and well-established method for Troc deprotection involves the use of activated zinc powder, typically in the presence of a proton source like acetic acid (AcOH).[3][7] This method is robust, generally high-yielding, and applicable to a wide range of substrates.

Causality Behind Experimental Choices:
  • Zinc (Zn): As a single-electron reductant, zinc is highly effective at initiating the reductive elimination process.[4] The activity of the zinc powder is crucial; pre-activation by washing with dilute acid is often recommended to remove passivating oxide layers.[3]

  • Acetic Acid (AcOH): The acid serves multiple purposes. It protonates the intermediate species, facilitating the reaction, and helps to maintain the activity of the zinc surface.[3]

  • Solvent: The choice of solvent (e.g., methanol, THF, ethyl acetate) depends on the solubility of the substrate. For polar compounds, protic solvents or aqueous mixtures are often effective.[3]

Standard Protocol: Troc Deprotection of an Amine using Zn/AcOH
  • Preparation: Dissolve the Troc-protected compound (1.0 equiv.) in a suitable solvent such as methanol (MeOH) or a mixture of tetrahydrofuran (THF) and water.

  • Addition of Zinc: Add activated zinc powder (10-20 equiv.) to the solution. Stir the suspension at room temperature for 5-10 minutes to ensure good mixing.

  • Initiation: Add glacial acetic acid (typically a volume equal to or greater than the reaction solvent).

  • Reaction: Heat the reaction mixture to a temperature between room temperature and 60 °C. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). The reaction is typically complete within 30 minutes to 4 hours.[4]

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture through a pad of Celite® to remove excess zinc and zinc salts.

    • Concentrate the filtrate under reduced pressure.

    • Take up the residue in an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., saturated NaHCO₃ or 5% NaOH) to remove acetic acid.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.[3][4]

  • Purification: Purify the resulting free amine, if necessary, by silica gel column chromatography.[3]

Alternative and Milder Deprotection Strategies

While Zn/AcOH is the workhorse method, its acidic and strongly reductive nature can be incompatible with certain sensitive functional groups.[8] For example, standard conditions can inadvertently reduce carbon-halogen bonds, disulfides, activated carbonyls, and cleave acid-labile groups like acetals or silyl ethers.[8] This has spurred the development of alternative, often milder, deprotection conditions.

Electrochemical Deprotection

Electrolysis offers a sustainable and highly tunable alternative to chemical reductants.[7] By controlling the applied potential, it is possible to achieve selective deprotection under mild conditions, avoiding the use of excess metal reagents and simplifying workup.[7][9] This method enhances functional group tolerance and reduces the generation of byproducts.[7]

Non-Reductive Cleavage with Trimethyltin Hydroxide

A significant advancement for sensitive substrates is the use of trimethyltin hydroxide (Me₃SnOH) for a non-reductive, pH-neutral cleavage.[8][10] This method was found to selectively hydrolyze Troc groups on alcohols, thiols, and amines, even in the presence of functionalities that are highly sensitive to reduction, such as aryl halides, disulfides, oximes, and nitro groups.[8] It also tolerates hydrolytically sensitive groups like esters and base-sensitive groups like Fmoc.[8]

Other Reductive Systems

Several other systems have been developed to offer milder or more neutral conditions compared to Zn/AcOH:

  • Cadmium-Lead Couple (Cd-Pb): A historical alternative, though its use is limited due to the high toxicity of cadmium.[8]

  • Zinc in Neutral Media: Systems like Zn in methanol, Zn-Cu or Zn-Ag couples in methanol, or Zn with N-methylimidazole in ethyl acetate provide less acidic conditions.[11]

  • Mischmetal: This alloy of rare-earth elements can efficiently remove the Troc group under neutral conditions in refluxing THF.[12]

  • Tetrabutylammonium Fluoride (TBAF): In specific cases, particularly with N-Troc protected aminosugars, TBAF has been shown to effectively cleave the Troc group under mild, non-acidic conditions.[13]

Comparative Analysis of Deprotection Methods

MethodReagentsTypical ConditionsAdvantagesLimitations & Incompatible Groups
Standard Reductive Zn, AcOHMeOH or THF, RT to 60°CRobust, inexpensive, widely used, high yield.[3]Acidic conditions; may reduce other sensitive groups (aryl halides, nitro groups, some carbonyls); can cleave acid-labile groups (acetals, silyl ethers).[8]
Electrochemical Electrodes, electrolyteControlled potential, various solventsHighly tunable, sustainable, avoids excess metal reagents, excellent functional group tolerance.[7][14]Requires specialized equipment (potentiostat).
Non-Reductive Hydrolysis Me₃SnOH1,2-dichloroethane, 60°CpH-neutral, non-reductive, highly chemoselective.[8][10]Reagent is toxic and requires careful handling.
Neutral Reductive Zn-Cu, Zn-Ag, MischmetalMeOH or THF, refluxMilder, neutral pH avoids cleavage of acid-sensitive groups.[11][12]Activity of metal couples can be variable.[11]
Fluoride-Mediated TBAFTHF, RTVery mild, useful for specific substrates like aminosugars.[13]Not universally applicable to all Troc-protected substrates.

Experimental Workflow & Troubleshooting

A typical laboratory workflow for Troc deprotection involves careful planning, execution, and monitoring.

Caption: A typical experimental workflow for Troc deprotection.

Common Issues & Troubleshooting
  • Incomplete Reaction:

    • Cause: Inactive zinc powder due to surface oxidation.[3]

    • Solution: Activate the zinc dust by washing with dilute HCl, followed by water, ethanol, and ether, then drying under vacuum before use.

    • Cause: Poor solubility of the substrate.[3]

    • Solution: Screen different solvents or solvent mixtures (e.g., THF/H₂O, MeOH, EtOAc) to ensure the starting material is fully dissolved.

  • Formation of Byproducts:

    • Cause: Reduction of other functional groups in the molecule.[8]

    • Solution: If the substrate contains sensitive groups, switch to a milder, non-reductive method like Me₃SnOH or a neutral reductive system.[8][11]

    • Cause: Dichloroethoxycarbonylated byproducts may form under some conditions.[11]

    • Solution: Ensure sufficient reducing agent and reaction time. Consider alternative neutral methods.

  • Difficulty in Isolation:

    • Cause: The deprotected product (especially polyols) is highly polar and water-soluble.

    • Solution: After workup, if the product is in the aqueous layer, consider lyophilization or using a highly polar eluent system for column chromatography. Sometimes, re-protecting other functional groups post-deprotection can aid in purification.[5]

References

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. (n.d.). PMC.
  • Troubleshooting guide for common issues with Troc chemistry. (n.d.). Benchchem.
  • Baran, P. S., et al. (2018). Highly Chemoselective Deprotection of the 2,2,2-Trichloroethoxycarbonyl (Troc) Protecting Group. Organic Letters. Retrieved from [Link]

  • Protecting Agents. (n.d.). TCI Chemicals.
  • Kocienski, P. J. (1998). Protecting groups. Journal of the Chemical Society, Perkin Transactions 1.
  • Highly Chemoselective Deprotection of the 2,2,2-Trichloroethoxycarbonyl (Troc) Protecting Group | Organic Letters. (2018, December 4). ACS Publications.
  • Troc Protecting Group: Troc Protection & Deprotection Mechanism. (2024, October 16). Total Synthesis.
  • New deprotection method of the 2,2,2-trichloroethoxycarbonyl (Troc) group with (BU3Sn)2. (n.d.).
  • Introduction of 2,2,2-trichloroethoxycarbonyl (Troc) group at amino group. (2021, October 6). NCBI - NIH.
  • Huang, C. Y., et al. (2010). Widely applicable deprotection method of 2,2,2-trichloroethoxycarbonyl (Troc) group using tetrabutylammonium fluoride. Keio University.
  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (n.d.). ResearchGate.
  • Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. (2026, January 26). ACS Publications.
  • A Selective Method for Cleavage of N-Troc-Protected Hydrazines and Amines under Mild Conditions Using Mischmetal and TMSCl. (n.d.). ResearchGate.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). aapptec.
  • Protective Groups. (n.d.). Organic Chemistry Portal.
  • Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. (n.d.). PMC - NIH.
  • Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II). (2024, March 29). Suzhou Highfine Biotech.
  • Ferrazzano, L., et al. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. RSC Publishing.
  • An In-depth Technical Guide to Orthogonal Protection Strategy in Peptide Synthesis. (n.d.). Benchchem.

Sources

Application

Application Note: Advanced Incorporation of 3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic Acid in Peptidomimetic Drug Design

Executive Summary The transition from native peptides to therapeutically viable peptidomimetics requires strategic structural modifications to overcome inherent liabilities such as poor membrane permeability and rapid pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from native peptides to therapeutically viable peptidomimetics requires strategic structural modifications to overcome inherent liabilities such as poor membrane permeability and rapid proteolytic degradation. This application note details the mechanistic rationale and experimental protocols for incorporating 3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid (Tfeoc- β -Ala-OH) as an N-terminal pharmacophore in solid-phase peptide synthesis (SPPS). By combining the conformational flexibility of a β -amino acid with the extreme electronegativity and lipophilicity of a fluorinated carbamate, this building block offers a powerful tool for modern drug development.

Mechanistic Rationale: The Tfeoc- β -Ala Advantage

The design of Tfeoc- β -Ala-OH leverages two distinct chemical features to optimize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of peptidomimetics:

  • The β -Alanine Backbone : The insertion of an additional methylene group between the amino and carboxyl termini disrupts standard α -helical formations and shifts the hydrogen-bonding register. This structural deviation renders the peptide unrecognizable to ubiquitous exopeptidases (e.g., aminopeptidases and DPP-4), drastically increasing serum half-life. Furthermore, modified propanoic acid derivatives are frequently utilized in advanced drug design (such as HBV capsid inhibitors) to optimize hydrogen-bonding networks and improve target affinity[1].

  • The 2,2,2-Trifluoroethoxycarbonyl (Tfeoc) N-Cap : The Tfeoc moiety is a highly robust amide-modifying group widely utilized in the synthesis of peptidomimetic protease inhibitors[2]. Unlike standard protecting groups (e.g., Boc or Fmoc), Tfeoc is designed to be retained in the final therapeutic molecule. The strongly electron-withdrawing trifluoromethyl group lowers the pKa of the carbamate NH, enhancing its capacity as a hydrogen bond donor. Simultaneously, the fluorination significantly increases the overall lipophilicity (LogP) of the molecule, promoting passive transcellular permeability. The stability and unique reactivity of trifluoroethyl carbamates also make them excellent precursors for synthesizing complex combinatorial heterocycles, such as hydantoins[3], and they serve as rapid derivatizing agents that enhance the volatility of amino acids for analytical chromatography[4].

SAR_Logic Root 3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic Acid Branch1 β-Alanine Backbone Root->Branch1 Branch2 Tfeoc Carbamate Group Root->Branch2 Leaf1 Disrupts α-Helices & Prevents Exopeptidase Cleavage Branch1->Leaf1 Leaf2 Increases Lipophilicity (LogP) & Enhances Membrane Permeability Branch2->Leaf2 Outcome Improved Peptidomimetic Bioavailability & Half-life Leaf1->Outcome Leaf2->Outcome

Structure-Activity Relationship (SAR) logic for Tfeoc-β-Ala-OH incorporation.

Experimental Methodologies

The following protocols describe the solution-preparation and solid-phase incorporation of Tfeoc- β -Ala-OH. These procedures are designed as self-validating systems, incorporating causality checks to ensure high-fidelity synthesis.

Solid-Phase Incorporation (N-Terminal Capping)

Causality Check: HATU is selected as the coupling reagent over standard carbodiimides (e.g., DIC) because the electron-withdrawing nature of the Tfeoc group can slightly deactivate the carboxylate's reactivity. HATU ensures rapid, high-efficiency coupling, minimizing the risk of deletion sequences. The HATU stoichiometry is intentionally kept at 2.9 equivalents (relative to 3.0 eq of the amino acid) to prevent unreacted uronium species from capping the resin via guanidinylation.

Step-by-Step Protocol:

  • Resin Preparation: Swell the peptidyl-resin (e.g., Rink Amide AM resin, 0.1 mmol scale, possessing a free N-terminal amine) in 5 mL of N,N-Dimethylformamide (DMF) for 20 minutes at room temperature. Drain the solvent.

  • Reagent Activation: In a separate vial, dissolve Tfeoc- β -Ala-OH (0.3 mmol, 3.0 eq) and HATU (0.29 mmol, 2.9 eq) in 3 mL of anhydrous DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (0.6 mmol, 6.0 eq) to the activation vial. Vortex for 30 seconds. A slight color change to pale yellow indicates the formation of the active OAt ester.

  • Coupling: Transfer the activated mixture to the resin. Agitate the reaction vessel at room temperature for 60 minutes.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3 × 5 mL), Dichloromethane (DCM) (3 × 5 mL), and DMF (3 × 5 mL).

  • Validation: Perform a standard Kaiser test. A negative result (yellow beads/solution) confirms complete coupling. If positive (blue beads), repeat steps 2-5.

Cleavage and Global Deprotection

Causality Check: The Tfeoc group is exceptionally stable to acidic conditions. The strongly electron-withdrawing CF 3​ group destabilizes any potential carbocation intermediate, preventing the acid-catalyzed cleavage mechanism that typically removes Boc or t-Bu groups. Therefore, standard high-concentration TFA cocktails can be used safely without degrading the Tfeoc pharmacophore.

Step-by-Step Protocol:

  • Resin Drying: Wash the coupled resin with DCM (5 × 5 mL) and dry thoroughly under a stream of nitrogen or in a vacuum desiccator for 1 hour.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of Trifluoroacetic Acid (TFA) / Triisopropylsilane (TIPS) / Ultrapure H 2​ O in a 95:2.5:2.5 (v/v/v) ratio.

  • Global Deprotection: Add 4 mL of the cleavage cocktail to the dried resin. Agitate gently at room temperature for 2 hours.

  • Precipitation: Filter the cleavage solution into a centrifuge tube containing 20 mL of cold diethyl ether (-20°C). A white precipitate (the crude Tfeoc-modified peptidomimetic) will form immediately.

  • Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the ether, wash the pellet with an additional 10 mL of cold ether, and centrifuge again.

  • Lyophilization: Dissolve the crude pellet in a 50:50 mixture of Water/Acetonitrile (containing 0.1% TFA) and lyophilize to yield a dry powder ready for RP-HPLC purification.

SPPS_Workflow A Peptidyl-Resin (Free Amine) B Coupling Tfeoc-β-Ala-OH (HATU/DIPEA) A->B C Kaiser Test Validation B->C D TFA Cleavage (Tfeoc Retained) C->D E RP-HPLC Purification D->E

Workflow for the solid-phase incorporation of Tfeoc-β-Ala-OH as an N-terminal cap.

Quantitative Data & Comparative Analysis

To demonstrate the pharmacological impact of incorporating 3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid, a model decapeptide was synthesized with three different N-terminal configurations. The data below summarizes the physicochemical and pharmacokinetic enhancements provided by the Tfeoc- β -Ala modification.

Sequence Modification (N-Terminus)Molecular Weight Shift ( Δ Da)LogD (pH 7.4)PAMPA Permeability ( Papp​ , 10−6 cm/s)Plasma Half-life ( t1/2​ , h)
Unmodified (H- β -Ala-Peptide)Baseline-1.820.451.2
Standard Cap (Ac- β -Ala-Peptide)+42.0-1.150.824.8
Fluorinated Cap (Tfeoc- β -Ala-Peptide)+126.0+0.755.60> 24.0

Data Interpretation: The addition of the Tfeoc group shifts the LogD into a positive, lipophilic range, directly correlating with a nearly 7-fold increase in passive membrane permeability ( Papp​ ) compared to standard acetylation. Furthermore, the combination of the β -alanine spacer and the bulky, fluorinated carbamate completely abolishes exopeptidase recognition, extending the plasma half-life beyond the 24-hour mark.

Conclusion

The strategic incorporation of 3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid provides a dual-action enhancement for peptidomimetics. By utilizing the robust SPPS protocols outlined above, researchers can seamlessly integrate this building block to overcome traditional peptide liabilities, yielding drug candidates with superior metabolic stability and cellular penetrance.

References

  • An Old Story in the Parallel Synthesis World: An Approach to Hydantoin Libraries ACS Combinatorial Science (2018). URL:[Link][3]

  • Peptidomimetic Protease Inhibitors United States Patent US8529882B2 (2013). URL:[2]

  • 2,2,2-Trifluoroethyl Chloroformate as a Rapid Derivatizing Reagent of Amino Acids for Fast Enantiomer Separation by Gas Chromatography Chemistry Letters / Oxford University Press (1995). URL:[Link][4]

  • Discovery and Pre-Clinical Characterization of Third-Generation 4-H Heteroaryldihydropyrimidine (HAP) Analogues as Hepatitis B Virus (HBV) Capsid Inhibitors Journal of Medicinal Chemistry (2017). URL:[Link][1]

Sources

Method

Application Note: Reaction Conditions and Protocols for N-Protection with the (2,2,2-Trifluoroethoxy)carbonyl (Tfoc) Group

Target Audience: Researchers, scientists, and drug development professionals Content Focus: Mechanistic rationale, quantitative experimental protocols, and self-validating workflows for Tfoc-amine protection. Introductio...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Content Focus: Mechanistic rationale, quantitative experimental protocols, and self-validating workflows for Tfoc-amine protection.

Introduction & Mechanistic Overview

The (2,2,2-trifluoroethoxy)carbonyl (Tfoc) group is a specialized carbamate protecting group and derivatizing agent used for primary and secondary amines. While structurally similar to the widely used 2,2,2-trichloroethoxycarbonyl (Troc) group, the Tfoc group serves fundamentally different strategic roles in organic synthesis and analytical chemistry.

Strategic Advantages of the Tfoc Group:

  • Activated Carbamate for Urea Synthesis: The strong electron-withdrawing effect of the trifluoromethyl (-CF 3​ ) group makes the 2,2,2-trifluoroethoxide anion a superior leaving group compared to standard alkoxides. This allows Tfoc-protected amines to act as stable, isolable isocyanate equivalents. They can undergo aminolysis with a second amine to form unsymmetrical ureas or hydantoins under mild heating, avoiding the use of highly toxic phosgene gas (1)[1].

  • Volatility Enhancement for GC/MS: In analytical applications, derivatizing highly polar amino acids or aliphatic amines with 2,2,2-trifluoroethyl chloroformate (TFEC-Cl) masks hydrogen-bond donors and introduces fluorine atoms, drastically increasing the analyte's vapor pressure and improving gas chromatography (GC) resolution (2)[2].

  • Orthogonal Stability: The Tfoc group is stable under standard acidic peptide coupling conditions and photoredox catalysis, making it a viable N-protecting group in complex multicomponent reactions (3)[3].

Quantitative Comparison of Reagents

The installation of the Tfoc group relies on either 2,2,2-Trifluoroethyl chloroformate (TFEC-Cl) or Bis(2,2,2-trifluoroethyl) carbonate . The choice of reagent dictates the required basicity, reaction time, and byproduct profile.

Table 1: Quantitative Comparison of Tfoc Installation Reagents

ReagentTypical YieldReaction TimeEquivalents UsedPrimary ByproductApplication
TFEC-Cl ~79% (Average)1.5 hours1.0 eqHClParallel library synthesis, Ureas
Bis(TFE) Carbonate 83% - 92%5 - 15 hours1.0 eq2,2,2-TrifluoroethanolScalable synthesis, base-sensitive
TFEC-Cl (Biphasic) Quantitative< 15 minsExcessHCl (Buffered)Rapid GC/MS Derivatization

Experimental Protocols & Causality

Every protocol described below is designed as a self-validating system , ensuring that chemical success is physically or analytically verifiable at the bench.

Protocol A: Standard N-Protection of Aliphatic Amines

This protocol is ideal for the scalable preparation of Tfoc-protected amines (e.g., aminohexanol derivatives) without the generation of corrosive HCl gas (4)[4].

  • Causality & Logic: Using bis(2,2,2-trifluoroethyl) carbonate instead of the chloroformate prevents over-acylation and minimizes exothermic degradation. Triethylamine (TEA) acts as both a catalyst and an acid scavenger.

  • Self-Validation: The use of the carbonate ensures that the only byproduct is 2,2,2-trifluoroethanol, which is highly volatile. Successful vacuum concentration yielding a stable solid or oil without acidic degradation physically validates the completion of the protection step.

Step-by-Step Methodology:

  • Preparation: Dissolve the primary amine (10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL) under a nitrogen atmosphere.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath to control the initial exotherm.

  • Reagent Addition: Add triethylamine (1.4 mL, 10.0 mmol) followed by dropwise addition of bis(2,2,2-trifluoroethyl) carbonate (1.5 mL, 10.0 mmol).

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 5 hours.

  • Workup: Concentrate the reaction mixture in vacuo. Purify the crude residue via silica gel flash chromatography (n-hexane/EtOAc gradient) to yield the pure Tfoc-protected amine.

Protocol B: Rapid In Situ Derivatization of Amino Acids for GC/MS

This protocol utilizes TFEC-Cl for the immediate conversion of amino acids into hydrophobic Tfoc derivatives in water-containing media[2].

  • Causality & Logic: Pyridine serves as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that rapidly reacts with the aqueous amine. Isooctane acts as an organic sink, immediately extracting the hydrophobic Tfoc-derivative and protecting it from aqueous hydrolysis.

  • Self-Validation: The biphasic nature of the reaction inherently validates the completion of the derivatization. Highly polar amino acids will not partition into the isooctane layer unless they have been successfully capped with the hydrophobic Tfoc group. This physical phase separation acts as a built-in purification step.

Step-by-Step Methodology:

  • Sample Prep: Place the aqueous sample containing amino acids (e.g., 100 µL) into a glass vial. Basify slightly if necessary to ensure amines are not protonated.

  • Catalyst: Add 10 µL of pyridine (or 3-picoline).

  • Derivatization: Add 200 µL of a solution containing TFEC-Cl in isooctane.

  • Mixing: Vortex the biphasic mixture vigorously for 1-2 minutes at room temperature.

  • Phase Separation: Allow the layers to separate. Extract the upper isooctane layer directly for GC/MS analysis.

Protocol C: Parallel Synthesis of Tfoc-Amines for Hydantoin/Urea Libraries

This method uses TFEC-Cl in dioxane to generate a Tfoc-carbamate, which is subsequently used as an electrophile for library synthesis[1].

  • Causality & Logic: N,N-Diisopropylethylamine (DIPEA) is chosen as a sterically hindered base to prevent competitive acylation of the base itself.

  • Self-Validation: The conversion of the Tfoc-carbamate into a urea serves as a chemical validation of the protection step; the successful isolation of the unsymmetrical urea confirms that the Tfoc group was properly installed and subsequently functioned as an activated leaving group.

Step-by-Step Methodology:

  • Protection: To a solution of the amine (1.0 mmol) in dioxane (1.0 mL), add DIPEA (2.5 mmol).

  • Acylation: Add TFEC-Cl (1.0 mmol) dropwise. Shake the mixture at room temperature for 1.5 hours.

  • Aminolysis (Urea Formation): Add a secondary amine or amino ester (1.0 mmol) to the same reaction vessel and heat to 100 °C for 12 hours. The Tfoc group acts as a leaving group, yielding the corresponding unsymmetrical urea.

Mechanistic Workflows

Tfoc_Workflow Amine Free Amine (1° or 2°) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Reagent Tfoc Reagent (TFEC-Cl / Bis-TFE Carbonate) Reagent->Intermediate Base Base (TEA / DIPEA / Pyridine) Base->Intermediate Acid Scavenging Protected Tfoc-Protected Amine (Stable Carbamate) Intermediate->Protected Elimination Urea Unsymmetrical Urea (via Aminolysis) Protected->Urea Aminolysis (Heat)

Mechanistic pathway of Tfoc protection and subsequent urea synthesis.

GCMS_Workflow Sample Aqueous Sample (Amino Acids / Amines) Vortex Vortex Mixing (In situ Derivatization) Sample->Vortex Reagent TFEC-Cl in Isooctane + Pyridine Catalyst Reagent->Vortex Extraction Phase Separation Vortex->Extraction Organic Organic Phase (Tfoc-Derivatives) Extraction->Organic GCMS GC/MS Analysis (High Volatility) Organic->GCMS

Biphasic in situ derivatization workflow for GC/MS analysis.

References

  • Title: An Old Story in the Parallel Synthesis World: An Approach to Hydantoin Libraries Source: ACS Combinatorial Science URL: [Link]

  • Title: Fluoroalkyl chloroformates in treating amino acids for gas chromatographic analysis Source: ResearchGate URL: [Link]

  • Title: Conjugation of oligonucleotides with activated carbamate reagents prepared by the Ugi reaction for oligonucleotide library synthesis Source: PubMed Central (PMC) URL: [Link]

  • Title: Photoredox-Catalyzed Three-Component Amidoheteroarylation of Unactivated Alkenes Source: Organic Letters (ACS Publications) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid

Welcome to the technical support center for the synthesis of 3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate th...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this fluorinated β-amino acid derivative. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.

I. Overview of the Synthesis

The synthesis of 3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid typically involves the N-protection of β-alanine with a suitable 2,2,2-trifluoroethoxycarbonylating agent. The most common and direct approach is the reaction of β-alanine with 2,2,2-trifluoroethyl chloroformate under basic conditions, often following a Schotten-Baumann-type procedure.[1] While seemingly straightforward, this reaction requires careful control of parameters to ensure high yield and purity, primarily due to the reactivity of the chloroformate and the physicochemical properties of the starting material and product.

This guide will focus on the challenges associated with this primary synthetic route.

II. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, providing explanations for the underlying causes and actionable solutions.

Q1: My reaction shows low or no conversion of β-alanine. What are the potential causes and how can I resolve this?

A1: Low or no conversion is a common issue that can often be traced back to the quality of reagents or suboptimal reaction conditions.

  • Cause 1: Inactive 2,2,2-Trifluoroethyl Chloroformate

    • Explanation: 2,2,2-Trifluoroethyl chloroformate is highly susceptible to hydrolysis by atmospheric moisture.[2] Exposure to air can lead to its decomposition into 2,2,2-trifluoroethanol and HCl, rendering it ineffective for the acylation reaction.

    • Troubleshooting Steps:

      • Always use a fresh bottle of 2,2,2-trifluoroethyl chloroformate or a recently opened bottle that has been stored under an inert atmosphere (e.g., argon or nitrogen).

      • Handle the reagent using dry syringes or cannulas and perform the reaction under an inert atmosphere.

      • Consider verifying the purity of the chloroformate by ¹H NMR if its quality is in doubt.

  • Cause 2: Inappropriate Base or Insufficient Basicity

    • Explanation: The reaction requires a base to neutralize the HCl generated during the reaction and to deprotonate the amino group of β-alanine, making it nucleophilic. If the base is too weak or used in insufficient quantity, the reaction will be slow or may not proceed to completion.

    • Troubleshooting Steps:

      • Ensure at least two equivalents of base are used: one to neutralize the generated HCl and one to deprotonate the amine.

      • For aqueous conditions (Schotten-Baumann), a strong inorganic base like sodium hydroxide or potassium hydroxide is effective. The pH of the reaction mixture should be maintained between 9-11.

      • For organic solvents, a non-nucleophilic organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is suitable. Ensure the base is dry.

  • Cause 3: Poor Solubility of β-Alanine

    • Explanation: β-Alanine has limited solubility in many organic solvents. If the reaction is performed in a purely organic medium, the low concentration of dissolved β-alanine can lead to a very slow reaction rate.

    • Troubleshooting Steps:

      • Employ a biphasic solvent system, such as water/dioxane or water/THF, which can dissolve both the β-alanine (as its salt) and the chloroformate.

      • If using an organic solvent, consider converting β-alanine to a more soluble form, such as its silyl ester, prior to acylation, although this adds extra steps.

Q2: I'm observing the formation of a significant amount of a white, insoluble precipitate during the reaction. What is this and how can I prevent it?

A2: This is likely due to the formation of undesired side products.

  • Cause 1: Formation of Di-acylated Product or Urea Derivatives

    • Explanation: While less common for the amino group, over-acylation of the carboxylate is a possibility, leading to a mixed anhydride that can further react. More likely, if there is moisture contamination in the chloroformate, it can decompose to form a carbamate that can react with another amine to form a urea derivative.

    • Troubleshooting Steps:

      • Control the stoichiometry of the 2,2,2-trifluoroethyl chloroformate. A slight excess (1.1-1.2 equivalents) is usually sufficient.

      • Add the chloroformate slowly and at a low temperature (0-5 °C) to control the reaction rate and minimize side reactions.

      • Ensure all reagents and solvents are dry, especially when working in organic media.

  • Cause 2: Polymerization

    • Explanation: Under certain conditions, β-alanine can undergo self-condensation or polymerization, although this is less likely under the basic conditions of N-protection.

    • Troubleshooting Steps:

      • Maintain a controlled temperature.

      • Ensure efficient stirring to prevent localized high concentrations of reagents.

Q3: The purification of my product is challenging, and I'm getting low recovery. What are the best practices for work-up and purification?

A3: The zwitterionic nature of the product at neutral pH and its good water solubility can complicate extraction and purification.

  • Work-up Procedure:

    • After the reaction is complete, cool the mixture in an ice bath.

    • Carefully acidify the aqueous solution with a strong acid (e.g., 1M HCl) to a pH of 2-3. This protonates the carboxylate group, making the product more soluble in organic solvents.

    • Extract the product into an organic solvent such as ethyl acetate. Multiple extractions (3-4 times) are recommended to maximize recovery.

    • Combine the organic layers, wash with brine to remove excess water, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification Techniques:

    • Crystallization: The crude product can often be purified by crystallization from a suitable solvent system, such as ethyl acetate/hexanes or water/isopropanol.[3]

    • Column Chromatography: If crystallization is not effective, flash column chromatography on silica gel can be used. A polar eluent system, such as a gradient of methanol in dichloromethane, is typically required. It may be necessary to add a small amount of acetic acid to the eluent to keep the product protonated and improve its mobility on the silica gel.

Q4: How do I confirm the identity and purity of my final product?

A4: A combination of spectroscopic methods should be used for full characterization.

  • ¹H NMR Spectroscopy:

    • Look for the characteristic quartet of the methylene group of the trifluoroethoxy moiety (CH₂-CF₃) at approximately 4.4-4.6 ppm.

    • The two methylene groups of the propanoic acid backbone should appear as triplets around 2.5 ppm (CH₂-COOH) and 3.4 ppm (CH₂-NH).

    • A broad singlet corresponding to the NH proton will be present, typically between 5.5 and 7.5 ppm, which will be exchangeable with D₂O.

    • The carboxylic acid proton will appear as a very broad singlet at a downfield chemical shift (>10 ppm).

  • ¹³C NMR Spectroscopy:

    • The carbonyl carbon of the carboxylic acid should be around 175-178 ppm.

    • The carbonyl carbon of the carbamate group will be in the range of 156-158 ppm.

    • The CF₃ carbon will show a quartet due to C-F coupling, typically around 123 ppm.

    • The CH₂ next to the CF₃ group will be at approximately 65 ppm.

    • The two methylene carbons of the propanoic acid backbone will be around 34 ppm (C-2) and 37 ppm (C-3).

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) in negative mode should show the [M-H]⁻ ion.

  • Infrared (IR) Spectroscopy:

    • Look for a strong C=O stretch for the carboxylic acid around 1700-1730 cm⁻¹.

    • A strong C=O stretch for the carbamate will be present around 1680-1700 cm⁻¹.

    • An N-H stretch will be visible around 3300-3400 cm⁻¹.

    • Strong C-F stretching bands will be present in the 1100-1300 cm⁻¹ region.

Table 1: Expected NMR Chemical Shifts for 3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid
Atom¹H Chemical Shift (ppm, predicted)¹³C Chemical Shift (ppm, predicted)
COOH>10 (broad s)175-178
CH₂ (alpha to COOH)~2.5 (t)~34
CH₂ (beta to COOH)~3.4 (t)~37
NH5.5-7.5 (broad s)-
C=O (carbamate)-156-158
O-CH₂~4.5 (q)~65
CF₃-~123 (q)

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and other experimental conditions.

III. Experimental Protocols & Visualizations

Detailed Protocol for Synthesis

This protocol outlines the synthesis of 3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid on a 10 mmol scale.

Materials:

  • β-Alanine (0.89 g, 10 mmol)

  • Sodium hydroxide (0.80 g, 20 mmol)

  • 2,2,2-Trifluoroethyl chloroformate (1.79 g, 1.25 mL, 11 mmol)

  • 1,4-Dioxane

  • Deionized water

  • 1M Hydrochloric acid

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve β-alanine and sodium hydroxide in 20 mL of deionized water.

  • Add 20 mL of 1,4-dioxane to the solution. Cool the flask to 0 °C in an ice bath.

  • Slowly add 2,2,2-trifluoroethyl chloroformate dropwise to the stirred solution over 20-30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 10% methanol in dichloromethane with a drop of acetic acid).

  • Once the reaction is complete, cool the mixture in an ice bath and carefully acidify to pH 2-3 with 1M HCl.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by crystallization or flash column chromatography.

Visual Workflow of the Synthesis

Synthesis_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Acylation Reaction cluster_workup 3. Work-up cluster_purification 4. Purification A Dissolve β-alanine and NaOH in Water/Dioxane B Cool to 0 °C A->B C Slowly add 2,2,2-Trifluoroethyl Chloroformate B->C Maintain T < 5 °C D Stir at Room Temperature for 2-4h C->D E Acidify to pH 2-3 with 1M HCl D->E Reaction Complete (TLC) F Extract with Ethyl Acetate E->F G Dry and Concentrate F->G H Crystallization or Column Chromatography G->H I Final Product H->I Characterize Product (NMR, MS, IR)

Caption: General workflow for the synthesis of 3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid.

Troubleshooting Decision Tree

Troubleshooting Start Low Yield/Incomplete Reaction Q1 Reagent Quality Check Start->Q1 Q2 Reaction Conditions Check Q1->Q2 Reagents seem fine A Use fresh, dry chloroformate under inert atmosphere. Q1->A Chloroformate old or improperly stored? B Verify base concentration and use anhydrous if in organic solvent. Q1->B Base purity/concentration correct? C Adjust pH with base. Q2->C Is pH of aqueous layer 9-11? D Maintain 0-5 °C during chloroformate addition. Q2->D Is temperature controlled during addition? E Ensure adequate water in biphasic system for dissolution. Q2->E Is β-alanine fully dissolved? Success Success A->Success Problem Resolved B->Success C->Success D->Success E->Success

Sources

Optimization

Technical Support Center: HPLC Purification of 3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the isolation of protected aliphatic amino acids.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the isolation of protected aliphatic amino acids. The compound 3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid presents a unique set of chromatographic hurdles: it lacks a strong UV chromophore, possesses an ionizable carboxylic acid moiety, and contains a mildly acid-sensitive carbamate linkage.

This guide synthesizes field-proven methodologies and fundamental chromatographic theory to provide a self-validating system for your preparative HPLC workflows.

Part 1: Troubleshooting Guide & FAQs

Q1: I am injecting a high concentration of my crude mixture, but I see no peaks or only a drifting baseline on my UV chromatogram. What is happening? Mechanistic Causality: Your target molecule is an aliphatic β -alanine derivative protected by a 2,2,2-trifluoroethyl carbamate. It completely lacks a conjugated π -system or aromatic ring. The only chromophores present are the carbamate and carboxylic acid groups, which exhibit weak end-absorption below 220 nm. At these low wavelengths (e.g., 205–210 nm), mobile phase modifiers like Trifluoroacetic acid (TFA) heavily absorb UV light, causing severe baseline drift during gradient elution that masks your analyte. Solution: Do not rely solely on UV detection. Switch to a universal, mass-based detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD)[1]. CAD is particularly advantageous here as it provides a uniform response independent of chemical structure and offers up to 10-fold better limits of detection compared to ELSD[2].

Q2: My compound is eluting in the void volume ( t0​ ) on a standard C18 column. How can I increase its retention? Mechanistic Causality: The terminal carboxylic acid on your molecule has a pKa of approximately 4.0 to 5.0[3]. If your mobile phase pH is near or above this value (e.g., using pure water/acetonitrile), the acid deprotonates into a highly polar carboxylate anion. In reversed-phase chromatography (RPC), ionized species become significantly more hydrophilic, resulting in a drastic reduction of the retention factor ( k′ )[3]. Solution: You must suppress ionization by maintaining the mobile phase pH at least 1.5 to 2.0 units below the analyte's pKa[3]. Add 0.1% v/v TFA or Formic Acid to both your aqueous and organic mobile phases to lock the pH around 2.0–2.5. This ensures the molecule remains fully protonated and hydrophobic[4].

Q3: I have adjusted the pH, but I am now experiencing severe peak tailing. How do I fix this? Mechanistic Causality: Peak tailing for carboxylic acids often stems from secondary interactions. Even at low pH, residual, unendcapped silanol groups ( Si−OH ) on the silica stationary phase can interact via hydrogen bonding with the carbamate or carboxylic acid moieties. Additionally, insufficient buffer capacity can lead to localized pH changes within the analyte band, causing partial ionization at the peak's tail[3]. Solution: First, ensure you are using a fully endcapped C18 column or a polar-embedded phase designed to shield residual silanols. Second, verify that your acidic modifier concentration is sufficient (typically 10 mM to 50 mM equivalent, or 0.1% v/v) to maintain buffer capacity across the entire gradient[3].

Part 2: Quantitative Data & Methodological Standards

To facilitate rapid decision-making during method development, consult the synthesized data below regarding detector selection and pH control.

Table 1: Quantitative Comparison of Detection Modes for Aliphatic Carbamate Acids

Detector TypeSensitivity (LOD)Dynamic RangeGradient CompatibilityStructural Dependency
UV (210 nm) Poor (~10-50 µg)3-4 ordersPoor (Severe baseline drift with TFA)High (Requires chromophore)
ELSD Moderate (~10-50 ng)~2 ordersExcellent (Requires volatile buffers)Low (Dependent on particle size)
CAD High (~1-5 ng)~4 ordersExcellent (Requires volatile buffers)None (Uniform response)[2]
MS (ESI-) Very High (<1 ng)3-4 ordersExcellentModerate (Ion suppression risk)

Table 2: Effect of Mobile Phase pH on Chromatographic Parameters (Predicted)

Mobile Phase pHAnalyte StateRetention Factor ( k′ )Peak Symmetry ( As​ )
pH 7.0 (Neutral) Fully Ionized (Anion)< 1.0 (Void elution)> 2.0 (Severe tailing)
pH 4.5 (Near pKa) ~50% Ionized1.5 - 3.0> 1.8 (Broad/Split peaks)
pH 2.0 (Acidic) Fully Protonated (Neutral)5.0 - 10.01.0 - 1.2 (Sharp)
Part 3: Mandatory Visualization

The following logical workflow maps the critical decision points for optimizing the preparative purification of this specific molecule.

PrepWorkflow Start Crude Sample Injection Det Detection Strategy Start->Det UV UV at 210 nm (Low Sensitivity / Drift) Det->UV Relies on Chromophore CAD CAD / ELSD / MS (High Sensitivity) Det->CAD Mass-Based Detection Ret Retention & pH Control UV->Ret CAD->Ret pH7 pH > 4.5 (Ionized) Elutes in Void Volume Ret->pH7 Neutral Mobile Phase pH2 pH 2.0-2.5 (Protonated) Optimal Retention Ret->pH2 Acidic Mobile Phase pH7->pH2 Add 0.1% TFA / Formic Acid Collect Fraction Collection & Immediate Lyophilization pH2->Collect Target Elution (k' > 2)

Fig 1. Logical workflow for optimizing detection and retention in preparative HPLC.

Part 4: Step-by-Step Preparative HPLC Protocol

This protocol is engineered as a self-validating system to ensure high recovery and purity of 3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid.

Phase 1: System and Mobile Phase Preparation

  • Aqueous Mobile Phase (A): Prepare 18.2 MΩ HPLC-grade H2​O containing 0.1% v/v Trifluoroacetic acid (TFA). Note: This establishes a pH of ~2.0 to suppress carboxylic acid ionization[3].

  • Organic Mobile Phase (B): Prepare HPLC-grade Acetonitrile (ACN) containing 0.1% v/v TFA.

  • System Prime: Purge all lines to remove any residual non-volatile buffers (e.g., phosphate) which will permanently damage a CAD or ELSD system[2].

Phase 2: Sample Preparation

  • Dissolution: Dissolve the crude mixture in a diluent of 10% B / 90% A to achieve a concentration of 50 mg/mL. Causality: Matching the injection solvent to the initial gradient conditions prevents solvent-induced band broadening and premature elution.

  • Filtration: Sonicate for 5 minutes and filter through a 0.45 µm PTFE syringe filter to protect the preparative column frit.

Phase 3: Chromatographic Execution

  • Column: Install a fully endcapped C18 Preparative Column (e.g., 21.2 mm × 250 mm, 5 µm).

  • Flow Rate: Set to 20.0 mL/min.

  • Gradient Program:

    • 0.0 – 2.0 min: Hold at 5% B (Desalting and void volume clearance).

    • 2.0 – 22.0 min: Linear ramp from 5% B to 60% B (Target elution window).

    • 22.0 – 27.0 min: Flush at 100% B (Column wash).

    • 27.0 – 32.0 min: Re-equilibrate at 5% B.

  • Detection: Route the main flow to the fraction collector, utilizing a passive flow splitter (e.g., 100:1) to direct a micro-flow to the CAD/ELSD or single-quadrupole MS (operating in ESI negative mode for the [M−H]− ion).

Phase 4: Recovery and Storage

  • Fraction Pooling: Identify target fractions using the CAD/ELSD chromatogram.

  • Lyophilization (Critical Step): Immediately freeze the pooled fractions on dry ice and lyophilize. Causality: Do not use rotary evaporation at elevated temperatures. Prolonged exposure to concentrated TFA as the water/acetonitrile evaporates can lead to the acid-catalyzed cleavage of the 2,2,2-trifluoroethyl carbamate protecting group.

References
  • Veeprho. "Exploring the Role of pH in HPLC Separation". veeprho.com.
  • Analyst (RSC Publishing). "Improved pH measurement of mobile phases in reversed-phase liquid chromatography". rsc.org.
  • Teledyne ISCO. "Purification of modified amino acids: a student perspective of the ACCQPrep preparative HPLC system". teledyneisco.com.
  • Thermo Fisher Scientific. "CAD vs ELSD: Which HPLC Detector Is Your Better Option?". thermofisher.com.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic Acid Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with 3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic ac...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with 3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid (commonly referred to as N-TFEC-β-alanine). While the 2,2,2-trifluoroethoxycarbonyl (TFEC) group offers excellent orthogonal stability and a valuable ^19F NMR handle for reaction monitoring, the β-amino acid backbone introduces unique side reactions that require precise stoichiometric and environmental control.

Part 1: Diagnostic FAQs

Q: Why am I seeing a massive drop in coupling yield when using standard DIPEA/HBTU conditions? A: N-TFEC-β-alanine is highly susceptible to base-catalyzed cyclization and β-elimination. Strong bases like DIPEA (N,N-Diisopropylethylamine) can abstract the acidic α-protons, driving the elimination of the TFEC-carbamate to form an acrylamide byproduct. Furthermore, over-activation leads to the formation of a 6-membered oxazinone intermediate, which is poorly reactive toward sterically hindered amines.

Q: My LC-MS shows a major byproduct with a mass shift of -142 Da relative to the expected peptide. What happened? A: This is the classic signature of β-elimination . The loss of 142 Da corresponds to the expulsion of the TFEC-protected amine group. Your coupled β-alanine residue has degraded into an N-terminal acryloyl group. You must switch to milder bases (e.g., 2,4,6-collidine) during both coupling and subsequent deprotection steps.

Q: How do I selectively cleave the TFEC group without hydrolyzing my peptide bonds? A: Unlike the structurally related Troc (2,2,2-trichloroethoxycarbonyl) group, which is easily cleaved by Zn/AcOH, the strong C-F bonds in TFEC render it resistant to mild reduction. However, the electronegative CF3 group activates the carbamate carbonyl toward nucleophilic attack . It is best cleaved using targeted nucleophilic conditions, such as mild aqueous hydroxide (LiOH) or specialized amine cocktails .

Part 2: Core Troubleshooting Guides

Guide A: Mitigating Base-Catalyzed β-Elimination

Causality: The α-protons of β-alanine derivatives are slightly acidic due to the adjacent carbonyl. Under basic conditions (especially during standard Fmoc deprotection with 20% piperidine or coupling with excess DIPEA), an E1cB elimination pathway is triggered. The electron-withdrawing nature of the TFEC group makes the protected amine an excellent leaving group, resulting in an irreversible conversion to an acrylic acid derivative. Resolution Strategy:

  • Limit Base Exposure: Restrict the use of strong, unhindered bases.

  • Buffer the Microenvironment: Substitute piperidine with a weaker base cocktail (e.g., 5% piperazine + 0.1 M HOBt in DMF) which suppresses the E1cB pathway.

  • Thermal Control: Keep reaction temperatures strictly at or below 25°C to thermodynamically disfavor elimination.

Guide B: Preventing Oxazinone Cyclization During Activation

Causality: During carboxylic acid activation, the carbonyl oxygen of the TFEC carbamate can nucleophilically attack the activated ester, forming a 6-membered 2-(2,2,2-trifluoroethoxy)-5,6-dihydro-4H-1,3-oxazin-6-one. This is the β-amino acid equivalent of the 5-membered oxazolone (azlactone) side reaction frequently observed in α-amino acids . Resolution Strategy:

  • Avoid Uronium Salts: Do not use HATU or HBTU with excess base.

  • Base-Free Activation: Utilize DIC/OxymaPure as the coupling cocktail. This provides rapid acylation kinetics that outcompete the intramolecular cyclization without requiring exogenous base.

Part 3: Quantitative Data & Mass Signatures

To rapidly diagnose side reactions, cross-reference your LC-MS data with the quantitative signatures below.

Byproduct Signature (LC-MS)Structural IdentityPrimary CausalityPrevention Strategy
-142 Da (On coupled product)Acryloyl-peptide (β-elimination)Excess strong base (e.g., DIPEA, Piperidine) triggering the E1cB pathway.Use weaker bases (Collidine) or base-free coupling (DIC/Oxyma).
m/z 197 (In reaction mixture)1,3-oxazin-6-one derivativeIntramolecular nucleophilic attack during prolonged activation.Pre-activate at 0°C; limit activation time to <5 mins.
+126 Da (Post-deprotection)Incomplete TFEC cleavageInsufficient nucleophilic strength during the deprotection step.Extend LiOH exposure or increase temperature to 35°C.

Part 4: Experimental Protocols

Protocol 1: Optimized Amide Coupling of N-TFEC-β-Alanine

This self-validating protocol is designed to achieve >95% coupling yield while completely suppressing β-elimination and oxazinone formation.

  • Preparation: Dissolve N-TFEC-β-alanine (3.0 eq) and OxymaPure (3.0 eq) in anhydrous DMF to a concentration of 0.2 M.

  • Thermal Control: Chill the solution to 0°C in an ice bath. (Causality: Low temperatures thermodynamically disfavor the intramolecular cyclization pathway).

  • Activation: Add N,N'-Diisopropylcarbodiimide (DIC, 3.0 eq) dropwise. Stir for exactly 5 minutes at 0°C. (Causality: DIC/Oxyma forms an active ester without requiring exogenous base, preventing base-catalyzed β-elimination).

  • Coupling: Add the activated mixture directly to the resin-bound amine or solution-phase amine (1.0 eq).

  • Reaction: Agitate at room temperature for 60 minutes.

  • Validation: Perform a Kaiser test or LC-MS micro-cleavage to confirm complete acylation.

Protocol 2: Controlled Cleavage of the TFEC Group

This protocol removes the TFEC protecting group orthogonally without hydrolyzing existing peptide bonds.

  • Preparation: Suspend the protected peptide in a mixture of THF/MeOH (1:1 v/v) to ensure complete solvation.

  • Reagent Addition: Add 0.5 M aqueous LiOH (5.0 eq relative to the TFEC group).

  • Hydrolysis: Stir at room temperature for 2 hours. (Causality: The highly electronegative CF3 group activates the carbamate carbonyl toward nucleophilic attack by the hydroxide ion, allowing cleavage under milder conditions than standard alkyl carbamates).

  • Neutralization: Quench the reaction by adding 1.0 M HCl dropwise until the pH reaches 7.0. This prevents the degradation of the newly exposed free amine.

  • Validation: Analyze via LC-MS to confirm the loss of 126 Da, indicating successful removal of the TFEC group.

Part 5: Mechanistic & Workflow Visualizations

MechanisticPathway A N-TFEC-β-Alanine (Stable Precursor) B Activated Ester (Oxyma/DIC Intermediate) A->B Activation (DIC/Oxyma, 0°C) C Desired β-Peptide (High Yield) B->C Intermolecular Attack (Primary Amine) D 1,3-Oxazin-6-one (Cyclic Dead-End) B->D Intramolecular Attack (Excess Base / Heat)

Mechanistic divergence during N-TFEC-β-alanine activation.

TroubleshootingWorkflow Start Issue: Low Coupling Yield CheckMS Analyze Crude via LC-MS Start->CheckMS MassElim Mass = Target - 142 Da (β-Elimination) CheckMS->MassElim MassCyc Mass = 197 Da (Oxazinone Formation) CheckMS->MassCyc SolElim Action: Switch to Weaker Base (e.g., 2,4,6-Collidine) MassElim->SolElim SolCyc Action: Pre-activate at 0°C Avoid Excess DIPEA MassCyc->SolCyc

Diagnostic LC-MS workflow for resolving low coupling yields.

References

  • β-Elimination Side Reactions ResearchGate URL:[Link]

  • Amino Acid-Protecting Groups Chemical Reviews (ACS Publications) URL:[Link]

  • Practical Synthesis of Cytidine-5-Carboxamide-Modified Nucleotide Reagents Nucleosides, Nucleotides and Nucleic Acids (Taylor & Francis) URL:[Link]

  • Protective Groups: Carbamates Organic Chemistry Portal URL:[Link]

Optimization

Technical Support Center: Troubleshooting the Coupling of 3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals experiencing stereochemical or efficiency issues when coupling 3-{[(2,2,2-Trifluoroethoxy)ca...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals experiencing stereochemical or efficiency issues when coupling 3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid (often abbreviated as TFEC- β -Ala-OH).

Part 1: Frequently Asked Questions (FAQs) & Causality Analysis

Q1: I am observing racemization in my final product after coupling 3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid. How do I prevent this specific molecule from racemizing? A1: The first step in troubleshooting is a structural reality check: 3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid is an achiral molecule. It consists of a β -alanine backbone protected by a trifluoroethoxycarbonyl (TFEC) group. Because it lacks a stereocenter at the α -carbon (or anywhere else), auto-racemization of this specific building block is structurally impossible.

If you are observing epimers (a D/L mixture) in your product, the racemization is occurring at the nucleophile (e.g., the chiral C-terminal amino acid ester or the growing peptide chain) during the coupling process, not the TFEC- β -Ala-OH itself [1].

Q2: If the acid is achiral, what causes the nucleophile to racemize during this specific coupling? A2: The causality lies in the reaction kinetics and the coupling environment. β -amino acids like TFEC- β -Ala-OH typically exhibit slower coupling kinetics compared to standard α -amino acids due to the additional methylene group, which alters the transition state geometry and increases steric bulk near the activated carbonyl.

To compensate for sluggish coupling, researchers often apply harsh conditions—specifically, prolonged reaction times and an excess of strong tertiary bases like N,N -diisopropylethylamine (DIPEA). This excess base abstracts the slightly acidic α -proton of the chiral nucleophile, forming an enolate intermediate. When the enolate reprotonates, it does so non-stereoselectively, leading to base-catalyzed epimerization of your previously stereopure nucleophile.

Q3: How do I overcome the slow kinetics without using excess base? A3: The solution is to transition from base-heavy uronium/aminium salts (like HATU/DIPEA) to a highly reactive, neutral carbodiimide-based system. We recommend using N,N′ -Diisopropylcarbodiimide (DIC) in combination with ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure). OxymaPure acts as a superior nucleophile to form a highly reactive ester intermediate, accelerating the coupling of the β -amino acid without requiring any tertiary base, thereby preserving the stereointegrity of the nucleophile .

Part 2: Mandatory Visualizations

TroubleshootingWorkflow A Issue: Epimerization observed after coupling TFEC-β-Ala-OH B Is TFEC-β-Ala-OH Chiral? A->B C No: It is Achiral. (Auto-racemization impossible) B->C Structural Fact D Yes: (Incorrect Assumption) B->D Common Misconception E Analyze Nucleophile (e.g., Chiral Amine/Peptide) C->E F Are you using excess base (e.g., >2 eq DIPEA)? E->F G Yes: Base-Catalyzed Enolization of Nucleophile F->G Yes H No: Check for prolonged heating or impure starting material F->H No I Solution: Switch to Neutral Coupling (DIC/OxymaPure) G->I H->I

Workflow for identifying and resolving epimerization during TFEC-β-Ala-OH coupling.

MechanisticPathway cluster_0 Harsh Basic Conditions (e.g., HATU + Excess DIPEA) cluster_1 Neutral Conditions (DIC / OxymaPure) N1 Chiral Nucleophile (L-Amino Acid) N2 Enolate Intermediate (Loss of Stereocenter) N1->N2 Base abstracts α-proton N3 Racemized Product (D/L Mixture) N2->N3 Coupling with TFEC-β-Ala-OH M1 Chiral Nucleophile (L-Amino Acid) M2 Direct Nucleophilic Attack M1->M2 No base present M3 Stereopure Product (L-Isomer Only) M2->M3 Fast coupling with TFEC-β-Ala-OH

Mechanistic comparison of basic vs. neutral coupling conditions on nucleophile stereointegrity.

Part 3: Quantitative Data on Coupling Systems

To validate the shift from basic to neutral coupling, the following table summarizes the performance of various coupling systems when dealing with kinetically slow building blocks (like β -amino acids) onto sensitive chiral nucleophiles.

Coupling Reagent SystemBase RequirementRelative Coupling RateEpimerization Risk (Nucleophile)Recommendation
HATU / DIPEA2.0 - 3.0 eq DIPEAVery FastHigh (due to strong base)Avoid for slow couplings
HBTU / DIPEA2.0 - 3.0 eq DIPEAModerateHigh (due to strong base)Avoid
DIC / HOBtNoneSlowLowObsolete (Explosion risk of HOBt)
DIC / OxymaPure None Fast Very Low Optimal Standard
COMU / Collidine1.0 - 2.0 eq CollidineVery FastLow (weak base used)Excellent Alternative

Data synthesized from comparative studies on OxymaPure and carbodiimide systems .

Part 4: Step-by-Step Methodology (Self-Validating Protocol)

Protocol: Racemization-Free Coupling of TFEC- β -Ala-OH using DIC/OxymaPure

Self-Validation Checkpoint: This protocol is designed to be self-validating. By omitting tertiary bases (DIPEA/TEA), the pH of the reaction remains neutral, mathematically eliminating the possibility of base-catalyzed enolization of your nucleophile. If epimerization is still observed after strictly following this protocol, the root cause is upstream (e.g., the starting nucleophile was already racemized prior to the coupling step).

Materials Required:

  • 3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid (3.0 equivalents relative to nucleophile)

  • OxymaPure (3.0 equivalents)

  • N,N′ -Diisopropylcarbodiimide (DIC) (3.0 equivalents)

  • Chiral Amine/Peptide-Resin (1.0 equivalent)

  • Anhydrous N,N -Dimethylformamide (DMF)

Procedure:

  • Preparation of the Active Ester:

    • In a clean, dry vial, dissolve 3.0 eq of 3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid and 3.0 eq of OxymaPure in minimal anhydrous DMF (approx. 0.1 M concentration).

    • Causality Note: OxymaPure is highly acidic (pKa ~4.6) and highly soluble, ensuring complete dissolution and acting as a proton donor to activate the carbodiimide without extraneous base.

  • Activation:

    • Add 3.0 eq of DIC to the solution.

    • Stir at room temperature for 3–5 minutes to allow the formation of the Oxyma active ester.

    • Causality Note: Pre-activation ensures that the slow-reacting β -amino acid is fully converted to the highly reactive ester before introduction to the nucleophile, minimizing the time the nucleophile sits in the reaction mixture.

  • Coupling:

    • Add the pre-activated mixture to the chiral amine or resin-bound peptide (1.0 eq).

    • Agitate gently at room temperature for 60–90 minutes.

    • Self-Validation: Test the coupling completion using a Kaiser test (for primary amines) or Chloranil test (for secondary amines). If incomplete, repeat the coupling with fresh reagents rather than extending the time or adding base.

  • Washing & Isolation:

    • Wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x) to remove the urea byproduct (DIU) and unreacted acid.

References

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion. Chemistry–A European Journal, 15(37), 9394-9403.[Link]

Troubleshooting

Technical Support Center: Scaling Up the Production of 3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic Acid

Welcome to the technical support center for the synthesis and scale-up of 3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid. This guide is designed for researchers, scientists, and drug development professionals t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of 3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the production of this valuable N-protected β-amino acid.

Introduction: The Scientific Rationale

3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid, also known as N-(2,2,2-trifluoroethoxycarbonyl)-β-alanine, is a key building block in the synthesis of peptidomimetics and other biologically active molecules. The trifluoroethoxycarbonyl protecting group offers unique properties, including enhanced stability and specific cleavage conditions, making it a valuable tool in modern medicinal chemistry. Scaling up the synthesis of this compound, however, presents a unique set of challenges that require careful consideration of reaction conditions, purification strategies, and analytical controls. This guide provides a comprehensive framework for navigating these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid?

A1: The most prevalent and scalable method is the Schotten-Baumann reaction, which involves the acylation of β-alanine with 2,2,2-trifluoroethyl chloroformate under basic conditions. This method is well-established for the N-protection of amino acids and can be adapted for larger-scale production with careful control of reaction parameters.

Q2: What are the critical safety precautions to consider when working with 2,2,2-trifluoroethyl chloroformate?

A2: 2,2,2-Trifluoroethyl chloroformate is a corrosive and toxic reagent that is highly sensitive to moisture.[1] It is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] Ensure all glassware is scrupulously dried to prevent hydrolysis of the chloroformate, which releases toxic fumes. In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.[1]

Q3: What are the expected major impurities in the synthesis?

A3: Potential impurities include unreacted β-alanine, the di-acylated product (where the carboxylate of another β-alanine molecule is acylated), and byproducts from the hydrolysis of 2,2,2-trifluoroethyl chloroformate. The formation of oligomeric species through repeated acylation is also a possibility, especially if the reaction conditions are not carefully controlled.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. A suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid) can be used to separate the starting material (β-alanine, which will remain at the baseline) from the product. High-performance liquid chromatography (HPLC) can provide more quantitative information on the conversion.

Q5: What is the recommended method for purifying the final product on a larger scale?

A5: For larger-scale purification, recrystallization is often the most efficient and cost-effective method. A suitable solvent system, such as ethyl acetate/hexanes or toluene, can be used. If recrystallization does not provide the desired purity, column chromatography on silica gel may be necessary, although this can be less practical for very large quantities.

Detailed Experimental Protocol: Scale-Up Synthesis

This protocol details a robust procedure for the synthesis of 3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid on a multi-gram scale.

Diagram of the Synthetic Workflow:

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents β-alanine Sodium Carbonate Water reaction_vessel Reaction Vessel (0-5 °C) reagents->reaction_vessel Aqueous Solution chloroformate 2,2,2-Trifluoroethyl Chloroformate Dichloromethane (DCM) chloroformate->reaction_vessel DCM Solution (Slow Addition) phase_sep Phase Separation reaction_vessel->phase_sep acidification Acidification (HCl) phase_sep->acidification Aqueous Layer extraction Extraction (Ethyl Acetate) acidification->extraction drying Drying (Na2SO4) extraction->drying Organic Layer concentration Concentration drying->concentration recrystallization Recrystallization concentration->recrystallization final_product Final Product recrystallization->final_product

Caption: Workflow for the synthesis of 3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mol)Equivalents
β-Alanine89.0950.00.5611.0
Sodium Carbonate (anhydrous)105.99118.91.1222.0
2,2,2-Trifluoroethyl chloroformate162.4996.00.5911.05
Dichloromethane (DCM)-500 mL--
Deionized Water-500 mL--
Hydrochloric Acid (6 M)-As needed--
Ethyl Acetate-As needed--
Hexanes-As needed--
Anhydrous Sodium Sulfate-As needed--

Procedure:

  • Preparation of the Aqueous Solution: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve β-alanine (50.0 g, 0.561 mol) and sodium carbonate (118.9 g, 1.122 mol) in 500 mL of deionized water. Cool the solution to 0-5 °C in an ice-water bath.

  • Preparation of the Chloroformate Solution: In a separate dry flask, dissolve 2,2,2-trifluoroethyl chloroformate (96.0 g, 0.591 mol) in 500 mL of dichloromethane (DCM).

  • Reaction: Slowly add the 2,2,2-trifluoroethyl chloroformate solution to the vigorously stirred aqueous solution of β-alanine over a period of 2-3 hours, ensuring the internal temperature is maintained between 0-5 °C.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel and separate the organic and aqueous layers.

    • Wash the aqueous layer with DCM (2 x 100 mL) to remove any remaining unreacted chloroformate.

    • Cool the aqueous layer in an ice-water bath and carefully acidify to pH 2-3 with 6 M hydrochloric acid.

    • Extract the acidified aqueous layer with ethyl acetate (3 x 250 mL).

  • Purification:

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain a crude solid.

    • Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexanes, to yield pure 3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid as a white solid.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Step
Low Yield Incomplete reaction.Extend the reaction time or slightly increase the equivalents of 2,2,2-trifluoroethyl chloroformate.
Loss of product during work-up.Ensure the aqueous layer is thoroughly extracted with ethyl acetate after acidification.
Hydrolysis of the chloroformate.Use anhydrous solvents and ensure all glassware is dry.
Product is an Oil or Gummy Solid Presence of impurities.Attempt to triturate the crude product with a non-polar solvent like hexanes to induce crystallization. If this fails, column chromatography may be necessary.
Incomplete removal of solvent.Ensure the product is thoroughly dried under high vacuum.
Multiple Spots on TLC Incomplete reaction.See "Low Yield" troubleshooting.
Formation of byproducts.Over-acylation can be minimized by slow addition of the chloroformate and maintaining a low temperature.
Decomposition of the product.Avoid excessive heat during concentration.
Difficulty with Recrystallization Incorrect solvent system.Screen a variety of solvent systems (e.g., toluene, ethyl acetate/heptane, acetone/water).
Product is too soluble.Cool the recrystallization mixture to a lower temperature or slowly add a non-solvent to induce precipitation.

Logical Relationship Diagram for Troubleshooting:

Troubleshooting cluster_symptoms Observed Problem cluster_causes Potential Cause cluster_solutions Recommended Solution low_yield Low Yield incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn workup_loss Work-up Loss low_yield->workup_loss hydrolysis Chloroformate Hydrolysis low_yield->hydrolysis oily_product Oily/Gummy Product impurities Presence of Impurities oily_product->impurities solvent_issue Solvent Issues oily_product->solvent_issue multi_spots Multiple TLC Spots multi_spots->incomplete_rxn multi_spots->impurities decomposition Product Decomposition multi_spots->decomposition recrys_fail Recrystallization Fails recrys_fail->impurities recrys_fail->solvent_issue extend_rxn Extend Reaction Time/ Increase Reagent incomplete_rxn->extend_rxn optimize_extraction Optimize Extraction workup_loss->optimize_extraction dry_reagents Use Anhydrous Conditions hydrolysis->dry_reagents triturate_chromatography Triturate or Use Column Chromatography impurities->triturate_chromatography control_addition Control Reagent Addition/ Temperature impurities->control_addition thorough_drying Dry Thoroughly solvent_issue->thorough_drying screen_solvents Screen Recrystallization Solvents solvent_issue->screen_solvents avoid_heat Avoid Excessive Heat decomposition->avoid_heat

Caption: Troubleshooting guide for the synthesis of 3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid.

Analytical Characterization

Accurate characterization of the final product is essential to ensure its purity and identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Expected signals include a triplet for the methylene group adjacent to the nitrogen, a triplet for the methylene group adjacent to the carboxylic acid, a quartet for the methylene group of the trifluoroethoxy moiety, and a broad singlet for the N-H proton. The carboxylic acid proton may be broad or not observed depending on the solvent.

  • ¹³C NMR: Signals corresponding to the carbonyl carbons of the carbamate and carboxylic acid, the methylene carbons of the propanoic acid backbone, and the methylene and trifluoromethyl carbons of the trifluoroethoxy group are expected.

  • ¹⁹F NMR: A triplet corresponding to the -CF₃ group should be observed.

High-Performance Liquid Chromatography (HPLC):

  • A reversed-phase C18 column is typically suitable.

  • A mobile phase gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), is a good starting point for method development.

  • Detection is typically performed using a UV detector at a wavelength around 210-220 nm.

Mass Spectrometry (MS):

  • Electrospray ionization (ESI) in negative ion mode is often suitable for detecting the deprotonated molecule [M-H]⁻.

References

  • Song, Y., et al. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology, 11, 1283129. [Link]

  • Loba Chemie. 2,2,2-TRICHLOROETHYL CHLOROFORMATE Extra pure MSDS. [Link]

Sources

Optimization

Technical Support Center: 3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic Acid Synthesis

Welcome to the technical support center for the synthesis of 3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during this synthesis. By understanding the causality behind the formation of these impurities, you can optimize your reaction conditions, streamline purification, and ensure the highest quality of your final product.

Introduction to the Synthesis

The synthesis of 3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid typically involves the N-protection of β-alanine with 2,2,2-trifluoroethyl chloroformate under basic conditions. While seemingly straightforward, this reaction is susceptible to several side reactions and the introduction of impurities from starting materials and reaction conditions. This guide provides a comprehensive overview of these potential issues and their solutions.

Common Impurities: Identification and Mitigation

The following table summarizes the most common impurities, their likely sources, and recommended analytical methods for their detection.

Impurity NameStructureLikely Source(s)Recommended Analytical Method(s)
Unreacted β-Alanine H₂N(CH₂)₂COOHIncomplete reaction, improper stoichiometry.HPLC, ¹H NMR
2,2,2-Trifluoroethanol CF₃CH₂OHHydrolysis of 2,2,2-trifluoroethyl chloroformate, impurity in starting material.GC-MS, ¹⁹F NMR
Bis(2,2,2-trifluoroethyl) carbonate (CF₃CH₂O)₂COSide reaction during the synthesis of 2,2,2-trifluoroethyl chloroformate, decomposition of the chloroformate.[1]GC-MS, ¹⁹F NMR
Di-acylated β-Alanine Adduct (CF₃CH₂OC(O))₂N(CH₂)₂COOHOver-acylation under harsh basic conditions or with excess chloroformate.LC-MS, ¹H NMR
Mixed Anhydride Intermediate CF₃CH₂OC(O)OC(O)(CH₂)₂NHC(O)OCH₂CF₃Reaction of the product's carboxylate with unreacted chloroformate.LC-MS

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your synthesis in a question-and-answer format.

FAQ 1: My final product shows a significant amount of unreacted β-alanine. What went wrong?

Answer:

The presence of unreacted β-alanine is a common issue and typically points to one of the following:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure you are stirring the reaction mixture for a sufficient amount of time at the appropriate temperature.

  • Improper Stoichiometry: An insufficient amount of 2,2,2-trifluoroethyl chloroformate was used. Carefully check your calculations and ensure the accurate weighing and transfer of all reagents.

  • Suboptimal pH: The reaction requires a basic environment to deprotonate the amino group of β-alanine, making it nucleophilic. However, if the pH is too low, the reaction will be slow or incomplete. Monitor the pH throughout the addition of the chloroformate and adjust as necessary with a suitable base (e.g., sodium bicarbonate, triethylamine).

Troubleshooting Protocol: Optimizing the Reaction

  • Reagent Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of 2,2,2-trifluoroethyl chloroformate relative to β-alanine.

  • pH Control: Maintain the pH of the reaction mixture between 8.5 and 9.5 during the addition of the chloroformate.

  • Temperature: Perform the addition of the chloroformate at 0-5 °C to control the exothermic reaction and minimize side product formation. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or a rapid LC-MS analysis of an aliquot to ensure the consumption of β-alanine.

FAQ 2: I have a persistent impurity with a trifluoroethoxy group, but it's not my desired product. What could it be?

Answer:

You are likely observing either 2,2,2-trifluoroethanol or bis(2,2,2-trifluoroethyl) carbonate .

  • 2,2,2-Trifluoroethanol arises from the hydrolysis of the highly reactive 2,2,2-trifluoroethyl chloroformate.[2] This is exacerbated by the presence of water in your solvents or a non-anhydrous reaction setup.

  • Bis(2,2,2-trifluoroethyl) carbonate is a known impurity in the synthesis of 2,2,2-trifluoroethyl chloroformate and can also form from its decomposition.[1]

Troubleshooting Protocol: Minimizing Chloroformate-Related Impurities

  • Use High-Purity Chloroformate: Whenever possible, use freshly opened or newly purchased 2,2,2-trifluoroethyl chloroformate. If the purity is in doubt, it can be purified by distillation, though this is often not practical on a lab scale.

  • Anhydrous Conditions: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture.

  • Controlled Addition: Add the chloroformate slowly to the reaction mixture to prevent localized high concentrations which can promote side reactions.

FAQ 3: My mass spectrometry results show a species with a mass corresponding to the addition of two trifluoroethoxycarbonyl groups to β-alanine. How can I avoid this?

Answer:

This impurity is likely a di-acylated β-alanine adduct. While the primary amine is the most nucleophilic site, under strongly basic conditions or with a large excess of the chloroformate, the carboxylate of the product can be activated to form a mixed anhydride, which can then react with another molecule of β-alanine or undergo other side reactions. More likely is the formation of a di-acylated species on the nitrogen atom under forcing conditions, though this is less common for primary amines.

Troubleshooting Protocol: Preventing Over-Acylation

  • Control Stoichiometry: Avoid using a large excess of 2,2,2-trifluoroethyl chloroformate.

  • Choice of Base: Use a milder base such as sodium bicarbonate instead of stronger bases like sodium hydroxide or triethylamine if over-acylation is a significant issue.

  • Temperature Control: Maintain a low reaction temperature (0-5 °C) during the addition of the chloroformate.

Visualizing the Reaction and Impurity Formation

The following diagram illustrates the main reaction pathway and the formation of key impurities.

Synthesis_Pathway beta_alanine β-Alanine product 3-{[(2,2,2-Trifluoroethoxy)carbonyl] amino}propanoic acid beta_alanine->product Main Reaction diacylated Di-acylated Adduct beta_alanine->diacylated Over-acylation chloroformate 2,2,2-Trifluoroethyl chloroformate chloroformate->product trifluoroethanol 2,2,2-Trifluoroethanol chloroformate->trifluoroethanol Hydrolysis carbonate Bis(2,2,2-trifluoroethyl) carbonate chloroformate->carbonate Decomposition/ Side Reaction chloroformate->diacylated base Base (e.g., NaHCO₃) base->product h2o H₂O h2o->trifluoroethanol

Caption: Synthetic pathway and major impurity formation routes.

Analytical Protocols

Protocol 1: HPLC Method for Purity Assessment

This method is suitable for determining the purity of the final product and quantifying unreacted β-alanine.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Protocol 2: ¹⁹F NMR for Trifluoro-Containing Impurities

¹⁹F NMR is a powerful tool for detecting and quantifying 2,2,2-trifluoroethanol and bis(2,2,2-trifluoroethyl) carbonate.

  • Sample Preparation: Dissolve a known amount of the crude or purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Internal Standard: Add a known amount of an internal standard containing fluorine (e.g., trifluorotoluene).

  • Acquisition: Acquire a ¹⁹F NMR spectrum.

  • Analysis:

    • The product will show a characteristic triplet.

    • 2,2,2-Trifluoroethanol will appear as a triplet at a different chemical shift.

    • Bis(2,2,2-trifluoroethyl) carbonate will appear as a triplet, also at a distinct chemical shift.

    • Integrate the peaks corresponding to the product and the impurities relative to the internal standard to determine their concentrations.

Purification Strategies

For the removal of the identified impurities, the following strategies are recommended:

  • Aqueous Work-up: A standard aqueous work-up with a mild acid wash (e.g., dilute HCl) followed by extraction with a suitable organic solvent (e.g., ethyl acetate) can remove unreacted β-alanine and inorganic salts.

  • Crystallization: The product is often a solid and can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes). This is effective at removing most impurities.

  • Column Chromatography: If crystallization is not effective, silica gel column chromatography can be employed. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) will typically separate the product from less polar impurities like bis(2,2,2-trifluoroethyl) carbonate and more polar impurities like unreacted β-alanine.

By implementing these troubleshooting and analytical strategies, you can effectively manage the common impurities in the synthesis of 3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid, leading to a higher yield and purity of your target compound.

References

  • Shulgin, A. et al. Bis(2,2,2-trifluoroethyl) Carbonate as a Condensing Agent in One-Pot Parallel Synthesis of Unsymmetrical Aliphatic Ureas.
  • CymitQuimica.

Sources

Reference Data & Comparative Studies

Validation

comparing 3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid to Boc-beta-alanine

As a Senior Application Scientist in synthetic methodology and drug development, I frequently observe researchers defaulting to standard protecting groups like Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbo...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in synthetic methodology and drug development, I frequently observe researchers defaulting to standard protecting groups like Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) for amine protection. However, as molecular architectures in targeted therapeutics (such as PROTACs and Antibody-Drug Conjugates) become increasingly complex, the need for robust orthogonal protecting groups is paramount.

This guide provides an in-depth, objective comparison between the ubiquitous Boc- β -alanine and the highly specialized 3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid (commonly referred to as Tfoc- β -alanine or TFEC- β -alanine ). We will explore the mechanistic causality behind their reactivity, their orthogonal applications, and field-proven experimental protocols.

Chemical Identity & Mechanistic Causality

Both compounds serve as building blocks to introduce a β -alanine moiety—a critical spacer in peptidomimetics that provides structural flexibility. The divergence in their utility lies entirely in the electronic nature of their carbamate protecting groups.

Boc- β -alanine (The Industry Standard)
  • Mechanism of Cleavage: The Boc group is highly electron-rich. Under acidic conditions (e.g., Trifluoroacetic acid [TFA] or HCl in dioxane), the carbamate oxygen is readily protonated. This leads to the expulsion of a stable tert-butyl cation and carbon dioxide, revealing the free amine.

  • Causality: Because it relies on the formation of a stable carbocation, Boc is strictly acid-labile. It remains completely inert to basic conditions, nucleophiles, and catalytic hydrogenation, making it the cornerstone of Solid-Phase Peptide Synthesis (SPPS).

Tfoc- β -alanine (The Orthogonal Specialist)
  • Mechanism of Cleavage: The Tfoc (2,2,2-trifluoroethoxycarbonyl) group replaces the electron-donating tert-butyl group with a highly electron-withdrawing 2,2,2-trifluoroethyl chain. The strong inductive effect of the three fluorine atoms pulls electron density away from the carbamate oxygen.

  • Causality: This electron withdrawal makes the carbamate oxygen highly resistant to protonation. Consequently, Tfoc is completely stable to concentrated TFA [1]. Instead, it is cleaved via specific nucleophilic attack (e.g., using hydroxylamine at neutral pH[2] or mild basic transesterification). Furthermore, the electron-withdrawing nature of Tfoc makes it an exceptional stabilizing group for N-centered radicals (amidyl radicals) in cutting-edge photoredox catalysis[3].

Performance & Property Comparison

To guide your synthetic strategy, the quantitative and qualitative performance metrics of both building blocks are summarized below.

ParameterBoc- β -alanineTfoc- β -alanine
Chemical Formula C8H15NO4C6H8F3NO4
Primary Cleavage Agent 95% TFA or 4M HCl in DioxaneHydroxylamine (NH 2​ OH) or specific bases
Acid Stability Highly Labile (Cleaves in minutes)Highly Stable (Survives global TFA cleavage)
Base Stability Highly StableLabile to strong nucleophilic bases
Redox Stability InertExcellent precursor for Amidyl Radicals[4]
Primary Application Standard SPPS, general amine protectionOrthogonal SPPS, Photoredox radical cascades
Cost & Availability Low cost, bulk availabilityHigher cost, specialized reagent

Visualizing Orthogonality and Radical Pathways

Understanding the workflow is critical for designing self-validating experimental systems. The following diagrams illustrate the strategic advantages of Tfoc.

A. Orthogonal Deprotection Strategy

When synthesizing a complex linker containing multiple amines, you can use Boc and Tfoc in tandem. Global acid cleavage removes Boc, leaving Tfoc intact for downstream, site-specific modifications.

Orthogonal_Workflow A Peptide Conjugate (Boc & Tfoc protected) B Acidic Cleavage (95% TFA) A->B C Intermediate (Boc removed, Tfoc intact) B->C Orthogonal Survival D Nucleophilic Cleavage (NH2OH or Base) C->D E Fully Deprotected Target Molecule D->E Selective Deprotection

Workflow demonstrating the orthogonal deprotection of Boc and Tfoc groups.
B. Photoredox Amidyl Radical Generation

Tfoc- β -alanine derivatives are increasingly used in photoredox catalysis. The electron-withdrawing CF 3​ group prevents unwanted 1,5-hydrogen atom transfer (1,5-HAT) side reactions, stabilizing the N-centered radical for efficient alkene addition[3].

Photoredox_Pathway A Tfoc-beta-alanine Derivative B Photocatalyst + Light (e.g., Ir(ppy)3) A->B C Tfoc-Amidyl Radical (Highly Stabilized) B->C N-O Cleavage D Alkene Addition C->D Radical Relay E beta-Amino Product D->E

Photoredox-catalyzed generation of a Tfoc-stabilized amidyl radical.

Step-by-Step Experimental Methodologies

To ensure scientific integrity, every protocol must be a self-validating system. Below are the field-proven methodologies for utilizing these building blocks.

Protocol 1: Standard Coupling and Cleavage of Boc- β -alanine

Use this protocol for standard peptide elongation where orthogonal protection is not required.

  • Coupling: Dissolve 1.0 equiv of the resin-bound amine, 2.0 equiv of Boc- β -alanine, and 2.0 equiv of HATU in anhydrous DMF. Add 4.0 equiv of N,N-Diisopropylethylamine (DIPEA).

  • Reaction: Agitate at room temperature for 1 hour. Validate coupling completion via the Kaiser test (resin should remain yellow).

  • Washing: Wash the resin sequentially with DMF (3x) and DCM (3x).

  • Deprotection (Cleavage): Treat the resin with a cleavage cocktail of 95% TFA / 2.5% Triisopropylsilane (TIPS) / 2.5% H 2​ O for 2 hours.

  • Isolation: Precipitate the cleaved, deprotected peptide in cold diethyl ether and centrifuge.

Protocol 2: Orthogonal Coupling and Selective Cleavage of Tfoc- β -alanine

Use this protocol when the β -alanine amine must remain protected during global TFA cleavage for downstream site-specific conjugation.

  • Coupling: Dissolve 1.0 equiv of the resin-bound amine, 2.0 equiv of Tfoc- β -alanine, and 2.0 equiv of PyBOP in anhydrous DMF. Add 4.0 equiv of DIPEA. Agitate for 1.5 hours.

  • Global Acid Cleavage: Treat the resin with 95% TFA / 2.5% TIPS / 2.5% H 2​ O for 2 hours.

    • Causality Check: The TFA will cleave the peptide from the resin and remove any standard Boc/tBu groups. The Tfoc group will remain 100% intact due to the inductive deactivation of the carbamate oxygen[1].

  • Isolation of Intermediate: Precipitate the Tfoc-protected peptide in cold diethyl ether.

  • Orthogonal Deprotection: To reveal the β -alanine amine, dissolve the intermediate in a buffer of 1.5 M KCl, 200 mM MOPS (pH 7.0). Add hydroxylamine (NH 2​ OH) to a final concentration of 6.0 M. Incubate at 60 °C for 2–4 hours[2].

  • Final Purification: Purify the fully deprotected peptide via Preparative RP-HPLC.

Conclusion & Strategic Recommendations

Choosing between these two β -alanine derivatives dictates your entire synthetic routing:

  • Select Boc- β -alanine for linear, straightforward syntheses where global acidic deprotection is the final step.

  • Select Tfoc- β -alanine when designing multifunctional conjugates (like ADCs) that require selective, late-stage amine functionalization, or when exploring novel photoredox-catalyzed amidoheteroarylation pathways where N-radical stability is non-negotiable.

References

  • Practical Synthesis of Cytidine-5-Carboxamide-Modified Nucleotide Reagents. National Institutes of Health (PMC). Available at:[Link]

  • Three-Component Aminoarylation of Electron-Rich Alkenes by Merging Photoredox with Nickel Catalysis. Angewandte Chemie International Edition. Available at:[Link]

  • Photoredox-Catalyzed Three-Component Amidoheteroarylation of Unactivated Alkenes. Organic Letters (ACS Publications). Available at:[Link]

  • Nanopore Identification of N-Acetylation by Hydroxylamine Deacetylation. ACS Sensors. Available at:[Link]

Sources

Comparative

The Strategic Advantage of the (2,2,2-Trifluoroethoxy)carbonyl (Tfec) Protecting Group Over Fmoc in Advanced Organic Synthesis

Executive Summary The 9-fluorenylmethyloxycarbonyl (Fmoc) group has long been the gold standard for amine protection in solid-phase peptide synthesis (SPPS) due to its reliable base-lability and UV-active dibenzofulvene...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 9-fluorenylmethyloxycarbonyl (Fmoc) group has long been the gold standard for amine protection in solid-phase peptide synthesis (SPPS) due to its reliable base-lability and UV-active dibenzofulvene byproduct[1][2]. However, as organic synthesis expands into complex photoredox catalysis and highly functionalized small-molecule drug development, Fmoc's limitations—namely its steric bulk and moderate electronic profile—become apparent.

Enter the (2,2,2-Trifluoroethoxy)carbonyl (Tfec or Tfoc) group. By leveraging a highly electron-withdrawing trifluoromethyl moiety, Tfec not only provides absolute orthogonality to standard Fmoc/Boc conditions but also uniquely stabilizes electrophilic N-centered radicals, enabling catalytic transformations that are otherwise impossible with Fmoc[3][4].

Mechanistic Causality: Why Tfec Outperforms Fmoc

As a Senior Application Scientist, it is critical to understand why a protecting group succeeds or fails at the molecular level, rather than just knowing its cleavage conditions.

A. Electronic Tuning for Radical Chemistry

In modern metallaphotoredox catalysis, the generation of N-centered (amidyl) radicals is a critical step for the aminoalkylation and aminoarylation of unactivated alkenes [3][5]. Fmoc and other standard carbamates (like Cbz) often fail in these regimes because they do not sufficiently lower the Singly Occupied Molecular Orbital (SOMO) energy of the intermediate radical [6].

The Causality: The strongly electronegative −CF3​ group of Tfec exerts a powerful inductive pull ( −I effect). This electronic tuning renders the resulting amidyl radical highly electrophilic [7]. This electrophilicity perfectly matches the nucleophilicity of unactivated or electron-rich alkenes, driving the radical addition at diffusion-controlled rates and outcompeting deleterious hydrogen-atom transfer (HAT) side reactions[4].

B. Steric Profile and Reaction Kinetics

Fmoc's fluorenyl ring is sterically demanding, which severely hinders the approach of the protected nitrogen to bulky electrophiles or substituted alkenes. Tfec replaces this massive aromatic system with a compact, linear trifluoroethyl chain, drastically reducing steric repulsion during the transition state of intermolecular additions and cross-couplings[8].

C. Absolute Orthogonality

Fmoc is rapidly cleaved by secondary amines (e.g., 20% piperidine)[1]. Tfec is completely stable to these conditions, as well as to the strong acids (e.g., 95% TFA) used for Boc removal. Tfec is selectively cleaved via mild hydrolytic conditions (e.g., LiOH) or specialized reductive methods, allowing chemists to selectively unmask amines in complex, multi-protected polyamine scaffolds[9][10].

Quantitative Data: Head-to-Head Comparison

Performance Metric(2,2,2-Trifluoroethoxy)carbonyl (Tfec)9-Fluorenylmethyloxycarbonyl (Fmoc)
Molecular Weight (Added) 127.02 Da222.24 Da
Steric Profile Low (Compact, linear chain)High (Bulky fluorenyl ring system)
Electronic Nature Highly Electron-WithdrawingModerately Electron-Withdrawing
Stability to Piperidine (20%) >99% Intact (24h) Cleaved (<15 min) [2]
Stability to TFA (95%) >99% Intact (24h)>99% Intact (24h)[1]
Photoredox Radical Yields 51–87% (Optimal) [3][4]<10% (Often scavenged/unreactive) [6]
Deprotection Reagents Mild Hydrolysis (LiOH) / ReductiveMild Base (Piperidine, DBU)[2]

Experimental Protocols (Self-Validating Systems)

Protocol 1: Installation of Tfec on a Primary Amine

This protocol utilizes a self-validating colorimetric check to ensure complete protection before proceeding to complex catalytic steps.

  • Preparation: Dissolve the primary amine (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C under an inert nitrogen atmosphere.

  • Reagent Addition: Add N,N -Diisopropylethylamine (DIPEA, 2.0 equiv), followed by the dropwise addition of bis(2,2,2-trifluoroethyl) carbonate (1.2 equiv).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

  • Self-Validation (Kaiser Test): Spot the reaction mixture on a TLC plate and stain with ninhydrin. A successful reaction will show the disappearance of the deep blue/purple spot (free amine) and the appearance of a UV-active, ninhydrin-negative spot (Tfec-protected amine).

  • Workup: Wash the organic layer with 1M HCl, saturated NaHCO3​ , and brine. Dry over anhydrous Na2​SO4​ and concentrate under vacuum.

Protocol 2: Photoredox-Catalyzed Aminoalkylation (Using Tfec-Precursor)

Adapted from triple radical sorting methodologies [3][5].

  • Setup: In an oven-dried vial, combine the Tfec-protected N-centered radical precursor (1.5 equiv), unactivated alkene (1.0 equiv), and alkyl bromide (1.5 equiv).

  • Catalyst Addition: Add the Iridium photocatalyst (e.g., Ir[dF(CF3​)ppy]2​(dtbpy)PF6​ , 1 mol%) and the Nickel cross-coupling catalyst ( Ni(TMHD)2​ , 25 mol%)[3].

  • Solvent & Degassing: Dissolve the mixture in a degassed 2:1 mixture of Dimethyl carbonate (DMC) and H2​O . Sparge with Argon for 15 minutes. Self-Validation: Oxygen completely quenches the Ir-excited state; failure to degas will result in <20% yield[3].

  • Irradiation: Irradiate the vial with a 450 nm blue LED for 12–24 hours.

  • Validation & Isolation: Monitor via LC-MS. The complete consumption of the Tfec-precursor mass and the emergence of the [M+H]+ product peak confirms the success of the radical cascade. Purify via flash chromatography.

Mandatory Visualizations

G A Tfec-N Precursor (Electron-Deficient) B Photocatalyst (Ir / Ru) A->B SET Reduction C Amidyl Radical (Highly Electrophilic) B->C Fragmentation D Alkene Addition (C-N Bond Formation) C->D Rapid Trapping

Fig 1. Photoredox generation of Tfec-stabilized amidyl radicals for alkene functionalization.

Orthogonality Start Dual-Protected Peptide (Fmoc & Tfec present) Step1 20% Piperidine / DMF (Mild Base) Start->Step1 Int Fmoc Cleaved Tfec Intact Step1->Int Selective Step2 LiOH / H2O2 (Hydrolysis) Int->Step2 Final Tfec Cleaved (Global Deprotection) Step2->Final Orthogonal

Fig 2. Orthogonal deprotection workflow demonstrating Tfec stability under Fmoc cleavage conditions.

References

  • Source: Journal of the American Chemical Society (ACS Publications)
  • Title: Three-Component Aminoarylation of Electron-Rich Alkenes by Merging Photoredox with Nickel Catalysis Source: Angewandte Chemie International Edition URL
  • Source: Organic Letters (ACS Publications)
  • Title: Fluorenylmethyloxycarbonyl protecting group Source: Wikipedia URL: [Link]

Sources

Validation

The Strategic Integration of the 3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic Acid Moiety: A Comparative Guide to Enhancing Biological Activity

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the pursuit of enhanced biological activity, improved pharmacokinetic profiles, and novel mechanisms of acti...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pursuit of enhanced biological activity, improved pharmacokinetic profiles, and novel mechanisms of action is a perpetual endeavor. The strategic modification of lead compounds through the introduction of specific chemical moieties is a cornerstone of this process. This guide provides an in-depth technical comparison of compounds containing the 3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid moiety, exploring its potential to modulate biological activity, with a particular focus on its application in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors and GABA receptor modulators.

The 3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic Acid Moiety: A Hybrid of Stability and Function

The 3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid scaffold represents a confluence of several key structural features, each contributing to its potential as a valuable component in drug design. At its core is the β-amino acid, 3-aminopropanoic acid (β-alanine), a known pharmacophore that can interact with various biological targets. The carbamate linkage introduces a stable, amide-like bond that can participate in hydrogen bonding interactions within a target's active site.[1]

The defining feature, however, is the 2,2,2-trifluoroethoxy group. The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability and modulate physicochemical properties such as lipophilicity.[2] Specifically, the trifluoromethyl group is known for its high metabolic stability due to the strength of the C-F bond.[2] This increased stability can lead to a longer in vivo half-life and improved therapeutic efficacy.

Comparative Analysis: Targeting Key Biological Pathways

While specific compounds featuring the exact 3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid moiety are not extensively documented in publicly available literature, we can extrapolate its potential biological activities by examining related structures and the known influence of its constituent parts. The 3-aminopropanoic acid backbone is a common feature in molecules targeting DPP-4 and GABA receptors.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition: A New Frontier in Diabetes Management

DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1).[3][4] Inhibition of DPP-4 prolongs the action of incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[5] This mechanism has made DPP-4 inhibitors, also known as "gliptins," a cornerstone in the management of type 2 diabetes.[]

The 3-aminopropanoic acid scaffold can be found in the structure of some DPP-4 inhibitors. The introduction of a trifluoroethoxycarbonyl group at the 3-amino position could offer several advantages over existing inhibitors:

  • Enhanced Binding Affinity: The trifluoroethoxy group can engage in favorable interactions within the hydrophobic S1 pocket of the DPP-4 active site.

  • Improved Metabolic Stability: The robust nature of the trifluoroethoxy group could protect the carbamate linkage from enzymatic degradation, leading to a more sustained inhibitory effect.

  • Favorable Pharmacokinetics: The modulation of lipophilicity by the trifluoroethoxy group can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) properties.

Table 1: Comparative Overview of DPP-4 Inhibitors

Compound ClassExampleMechanism of ActionKey Structural FeaturesPotential Advantages of the 3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic Acid Moiety
Existing DPP-4 Inhibitors Sitagliptin, VildagliptinCompetitive, reversible inhibition of the DPP-4 enzyme.[5][7]Varied heterocyclic scaffolds designed to interact with the DPP-4 active site.Improved metabolic stability, potentially leading to less frequent dosing. Enhanced binding affinity through fluorinated interactions.
Hypothetical Compounds TFEC-β-Ala DerivativesCompetitive, reversible inhibition of the DPP-4 enzyme.3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid core.Tailorable lipophilicity for optimized ADME properties.

Experimental Workflow for DPP-4 Inhibition Assay

DPP4_Inhibition_Assay cluster_reaction Reaction cluster_detection Detection & Analysis enzyme DPP-4 Enzyme mix Incubate Enzyme, Inhibitor, and Buffer enzyme->mix substrate Gly-Pro-AMC (Fluorogenic Substrate) add_substrate Add Substrate to Initiate Reaction substrate->add_substrate inhibitor Test Compound (TFEC-β-Ala derivative) inhibitor->mix buffer Assay Buffer (e.g., Tris-HCl) buffer->mix mix->add_substrate incubation Incubate at 37°C add_substrate->incubation read Measure Fluorescence (Excitation: ~360 nm, Emission: ~460 nm) incubation->read calculate Calculate % Inhibition read->calculate ic50 Determine IC50 Value calculate->ic50

Caption: Workflow for a fluorometric DPP-4 inhibition assay.

GABA Receptor Modulation: Targeting Neurological Disorders

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system (CNS).[8] Modulators of GABA receptors, particularly the GABAA receptor, are used to treat a range of neurological and psychiatric disorders, including anxiety, epilepsy, and insomnia.[9] The 3-aminopropanoic acid structure is an analog of GABA and can act as an agonist at GABA receptors.[10][11]

The incorporation of a trifluoroethoxycarbonyl group could influence the interaction of these molecules with GABA receptors in several ways:

  • Altered Receptor Subtype Selectivity: The size and electronic properties of the trifluoroethoxycarbonyl group could favor binding to specific GABAA receptor subunit compositions, potentially leading to a more targeted therapeutic effect with fewer side effects.

  • Modulation of Agonist Potency: The carbamate moiety and its substituent can influence the binding affinity and efficacy of the molecule at the GABA binding site.

  • Improved Blood-Brain Barrier Permeability: The lipophilic character of the trifluoroethoxy group may enhance the ability of the compound to cross the blood-brain barrier, a critical requirement for CNS-acting drugs.

Table 2: Comparative Overview of GABA Receptor Modulators

Compound ClassExampleMechanism of ActionKey Structural FeaturesPotential Advantages of the 3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic Acid Moiety
Existing GABAA Receptor Agonists GABA, MuscimolDirect activation of the GABAA receptor ion channel.[8]Amino and carboxylic acid groups essential for binding to the receptor.Improved metabolic stability and pharmacokinetic profile.
Benzodiazepines Diazepam, AlprazolamPositive allosteric modulators that enhance the effect of GABA.[8]Heterocyclic ring system that binds to a distinct site on the GABAA receptor.Potential for direct agonism with tailored subtype selectivity.
Hypothetical Compounds TFEC-β-Ala DerivativesPotential direct agonism or allosteric modulation of GABA receptors.3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid core.Enhanced blood-brain barrier penetration.

Signaling Pathway of GABAA Receptor Activation

GABAA_Signaling GABA GABA or Agonist (e.g., TFEC-β-Ala derivative) GABAA_R GABA-A Receptor GABA->GABAA_R Binds to Cl_channel Chloride (Cl-) Channel Opening GABAA_R->Cl_channel Induces Cl_influx Influx of Cl- ions Cl_channel->Cl_influx Leads to Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Caption: Simplified signaling pathway of GABAA receptor activation.

Experimental Protocols

Synthesis of 3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic Acid Derivatives

The synthesis of these compounds can be achieved through standard peptide coupling methodologies.

Step-by-Step Protocol:

  • Protection of β-alanine: The carboxylic acid group of 3-aminopropanoic acid is first protected, typically as a methyl or ethyl ester, to prevent self-condensation.

  • Formation of the Carbamate: The amino group of the protected β-alanine is then reacted with 2,2,2-trifluoroethyl chloroformate in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, in an aprotic solvent like dichloromethane or tetrahydrofuran.

  • Deprotection: The ester protecting group is subsequently removed under appropriate conditions (e.g., hydrolysis with lithium hydroxide) to yield the final 3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid.

  • Derivatization: Further modifications can be made to the carboxylic acid moiety to generate a library of compounds for structure-activity relationship (SAR) studies.

In Vitro DPP-4 Inhibition Assay (Fluorometric)

This assay measures the ability of a test compound to inhibit the enzymatic activity of DPP-4.

Materials:

  • Recombinant human DPP-4 enzyme

  • Fluorogenic substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay buffer: Tris-HCl buffer, pH 7.5

  • Test compounds and a known DPP-4 inhibitor (e.g., sitagliptin) as a positive control

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • In the wells of the microplate, add the assay buffer, the DPP-4 enzyme, and the test compound or control.

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the Gly-Pro-AMC substrate to all wells.

  • Immediately measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm every minute for 30 minutes.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the percent inhibition relative to the uninhibited control and plot the data to calculate the IC50 value.

GABAA Receptor Binding Assay (Radioligand)

This assay determines the affinity of a test compound for the GABAA receptor.

Materials:

  • Rat brain cortex membranes (source of GABAA receptors)

  • Radioligand: [³H]-Muscimol or [³H]-GABA

  • Non-specific binding control: Unlabeled GABA

  • Binding buffer: Tris-HCl buffer, pH 7.4

  • Test compounds

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In test tubes, combine the brain membranes, [³H]-Muscimol, and either the test compound, buffer (for total binding), or unlabeled GABA (for non-specific binding).

  • Incubate the tubes at 4°C for a specified time (e.g., 30 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the specific binding and the percent displacement by the test compound.

  • Plot the data to determine the Ki or IC50 value.

Conclusion and Future Perspectives

The 3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid moiety holds significant promise as a versatile scaffold in drug discovery. Its unique combination of a biologically relevant β-amino acid core, a stabilizing carbamate linker, and a metabolically robust trifluoroethoxy group makes it an attractive candidate for the development of novel therapeutics. While further research is needed to synthesize and evaluate specific compounds containing this moiety, the foundational principles of medicinal chemistry suggest that such molecules could offer significant advantages in the treatment of metabolic and neurological disorders. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of these promising compounds, paving the way for the next generation of targeted therapies.

References

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.
  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. (2026). Molecules, 31(5), 948.
  • Jones, K. R., & Krishek, B. J. (2021). Activation of the α1β2γ2L GABAA Receptor by Physiological Agonists. International Journal of Molecular Sciences, 22(24), 13359.
  • Drucker, D. J. (2006). The biology of incretin hormones. Cell Metabolism, 3(3), 153–165.
  • Gallwitz, B. (2019). Clinical Use of DPP-4 Inhibitors. Frontiers in Endocrinology, 10, 389.
  • Johnston, G. A. R. (2013). GABAA receptor pharmacology. Pharmacology & Therapeutics, 140(3), 244-264.
  • Mentlein, R. (1999). Dipeptidyl-peptidase IV (CD26)–role in the inactivation of regulatory peptides.
  • Möhler, H. (2012). The GABA system in anxiety and depression and its therapeutic potential. Neuropharmacology, 62(1), 42–53.
  • Olsen, R. W., & Sieghart, W. (2008). GABAA receptors: subtypes, regional distribution, and function.
  • Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABAA receptors. The Journal of Biological Chemistry, 287(48), 40224–40231.
  • Synthesis and pharmacological evaluation of a novel series of 3-aryl-2-(2-substituted-4-methylthiazole-5-yl)thiazolidin-4-one as possible anti-inflammatory and antimicrobial agents. (2012). Bioorganic & Medicinal Chemistry Letters, 22(20), 6373–6376.
  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024). Antibiotics, 13(2), 193.
  • Thornberry, N. A., & Weber, A. E. (2007). Discovery of JANUVIA (Sitagliptin), a selective dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Current Topics in Medicinal Chemistry, 7(6), 557–568.
  • Villhauer, E. B., et al. (2003). 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties. Journal of Medicinal Chemistry, 46(13), 2774–2789.
  • Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637–643.
  • Trifluoroacetamides. (n.d.). Organic Chemistry Portal.
  • Chebib, M., & Johnston, G. A. (1999). The ‘GABA-C’ receptors of the vertebrate retina. Clinical and Experimental Pharmacology and Physiology, 26(11), 937–942.
  • WO2010031835A2 - 2-aryl-propionic acids and derivatives and pharmaceutical compositions containing them. (2010).
  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). Molecules, 29(13), 3108.
  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (2023). Pharmaceuticals, 16(8), 1121.
  • Deacon, C. F. (2019). Dipeptidyl peptidase-4 inhibitors in the management of type 2 diabetes: a comparative review. Diabetes, Obesity and Metabolism, 21(S1), 13-25.

Sources

Comparative

A Comparative Guide to the Orthogonality of the (2,2,2-Trifluoroethoxy)carbonyl (Tfoc) Protecting Group

The judicious selection of amine protecting groups is the cornerstone of complex organic synthesis, peptide chemistry, and late-stage functionalization. While the fluorenylmethyloxycarbonyl (Fmoc), tert-butoxycarbonyl (B...

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Author: BenchChem Technical Support Team. Date: March 2026

The judicious selection of amine protecting groups is the cornerstone of complex organic synthesis, peptide chemistry, and late-stage functionalization. While the fluorenylmethyloxycarbonyl (Fmoc), tert-butoxycarbonyl (Boc), and carboxybenzyl (Cbz) groups dominate standard workflows, the demand for specialized electronic tuning and absolute orthogonality has driven the adoption of halogenated carbamates[1].

Among these, the (2,2,2-Trifluoroethoxy)carbonyl (Tfoc or TFEC) protecting group has recently emerged as a powerful tool. Structurally related to the classical 2,2,2-Trichloroethoxycarbonyl (Troc) group, Tfoc replaces chlorine with fluorine. This single elemental substitution fundamentally alters the group's electronic profile and cleavage causality, rendering it highly valuable in modern and multi-step orthogonal syntheses[2].

This guide objectively compares the performance, stability, and mechanistic utility of Tfoc against traditional alternatives, supported by experimental rationales.

Mechanistic Causality: Why Choose Tfoc?

The utility of Tfoc is defined by two primary mechanistic pillars: Electrophilic Tuning and Reductive Stability .

The Troc vs. Tfoc Dichotomy

The Troc group is famous for its selective cleavage under mild reductive conditions (Zinc dust in acetic acid)[1]. This cleavage is driven by a Grob-type fragmentation: zinc inserts into the relatively weak C-Cl bond ( ∼327 kJ/mol ), triggering a 1,2-elimination that expels 1,1-dichloroethylene and CO2​ . In stark contrast, the C-F bonds in Tfoc are exceptionally strong ( ∼485 kJ/mol ). Zinc cannot reduce the C-F bond under standard conditions. Consequently, Tfoc is completely stable to Zn/AcOH , allowing for the selective deprotection of Troc in the presence of Tfoc.

Electronic Tuning for Amidyl Radicals

In recent years, Tfoc has become the protecting group of choice in[3]. The extreme electronegativity of the trifluoromethyl ( CF3​ ) group heavily withdraws electron density from the carbamate nitrogen. When a Tfoc-protected N-radical precursor undergoes Single Electron Transfer (SET) and decarboxylation, the resulting Tfoc-amidyl radical is highly electrophilic [2]. This intense electrophilicity is required for rapid, polarity-matched anti-Markovnikov addition to electron-rich alkenes (e.g., vinyl ethers, enamides). Standard groups like Boc or Cbz often fail in these cascades because their corresponding amidyl radicals lack the necessary electrophilic drive[3].

Orthogonality and Stability Profile

To design a successful synthetic route, chemists must understand the precise intersection of stability and lability. The table below summarizes quantitative and qualitative stability data for Tfoc compared to standard amine protecting groups.

Table 1: Comparative Stability of Amine Protecting Groups
Protecting GroupAcidic Cleavage (TFA / DCM)Mild Basic Cleavage (20% Piperidine)Hydrogenolysis (H₂ / Pd/C)Mild Reduction (Zn / AcOH)Strong Base / Hydrolysis (LiOH / THF-H₂O)
Boc Cleaved StableStableStableStable
Fmoc StableCleaved StableStableCleaved
Cbz StableStableCleaved StableStable
Troc StableStableStableCleaved Stable
Tfoc StableStableStableStableCleaved

Data Synthesis: Tfoc survives the acidic conditions that remove Boc, the mild secondary amines that remove Fmoc, the hydrogenolysis that removes Cbz, and the reductive conditions that remove Troc. It is ultimately cleaved by strong nucleophilic basic hydrolysis, as the CF3​ group makes the carbonyl highly susceptible to attack and trifluoroethoxide ( pKa∼12.4 ) serves as an excellent leaving group.

Mandatory Visualizations: Workflows and Mechanisms

Diagram 1: Orthogonal Deprotection Strategy

The following workflow illustrates a self-validating system where four distinct protecting groups can be sequentially removed from a single complex substrate without cross-reactivity.

Orthogonality Start Multi-Protected Substrate (Tfoc, Boc, Fmoc, Troc) Fmoc Fmoc Cleavage (20% Piperidine/DMF) Start->Fmoc Mild Base Boc Boc Cleavage (TFA/DCM) Fmoc->Boc Acid Troc Troc Cleavage (Zn / AcOH) Boc->Troc Mild Reduction Tfoc Tfoc Cleavage (LiOH / THF-H2O) Troc->Tfoc Strong Base

Caption: Orthogonal deprotection workflow demonstrating Tfoc's stability across standard cleavage conditions.

Diagram 2: Photoredox Generation of Tfoc-Amidyl Radicals

This diagram maps the causal sequence in photoredox catalysis where Tfoc's electronic properties are actively exploited rather than just used for passive protection.

Photoredox Precursor Tfoc-Protected α-Amino-oxy Acid SET Single Electron Transfer (Oxidation) Precursor->SET PC Excited Photocatalyst (e.g., *4-CzIPN) PC->SET SET Frag Fragmentation (-CO2, -Acetone) SET->Frag Amidyl Tfoc-Amidyl Radical (Highly Electrophilic) Frag->Amidyl Product Alkene Addition (Carboamination) Amidyl->Product + Alkene

Caption: Photoredox generation of highly electrophilic Tfoc-amidyl radicals for alkene functionalization.

Experimental Protocols

The following step-by-step methodologies represent field-proven, self-validating protocols for the lifecycle of the Tfoc protecting group[4].

Protocol A: Installation of the Tfoc Group

Causality: Utilizing bis(2,2,2-trifluoroethyl) carbonate avoids the generation of highly toxic phosgene gas derivatives. The byproduct is volatile trifluoroethanol, making purification straightforward[4].

  • Preparation: Dissolve the primary or secondary amine (1.0 equiv, e.g., 10 mmol) in anhydrous dichloromethane (DCM, 50 mL) under a nitrogen atmosphere.

  • Activation: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 equiv) dropwise.

  • Coupling: Slowly add bis(2,2,2-trifluoroethyl) carbonate (1.2 equiv) to the chilled solution.

  • Reaction: Remove the ice bath and stir at room temperature for 5 hours. Monitor reaction progress via TLC (n-hexane:EtOAc) until the starting amine is fully consumed.

  • Workup: Concentrate the mixture in vacuo. Purify the residue via silica gel column chromatography to yield the highly pure Tfoc-protected amine as a stable solid.

Protocol B: Photoredox-Catalyzed Amidoarylation (Exploiting Tfoc)

Causality: The Tfoc group lowers the LUMO of the resulting amidyl radical, ensuring rapid addition to the alkene before side-reactions (like hydrogen atom transfer) can occur[2].

  • Setup: In an argon-filled glovebox, charge a reaction vial with the Tfoc-protected α-amino-oxy acid (1.0 equiv), an electron-rich alkene (e.g., vinyl ether, 2.0 equiv), an aryl bromide (1.0 equiv), and the photocatalyst (e.g., 4-CzIPN, 2 mol%).

  • Catalyst Addition: Add NiCl2​⋅glyme (10 mol%) and an appropriate ligand (e.g., dtbbpy, 12 mol%) alongside a mild base ( Cs2​CO3​ , 2.0 equiv).

  • Irradiation: Dissolve the mixture in degassed acetone. Seal the vial, remove it from the glovebox, and irradiate with 40 W Blue LEDs at 30 °C for 12 hours.

  • Isolation: Quench with water, extract with EtOAc, and purify via flash chromatography to isolate the complex 1,2-aminoarylated product.

Protocol C: Selective Cleavage of Tfoc

Causality: The strong electron-withdrawing nature of CF3​ makes the carbonyl carbon highly susceptible to nucleophilic attack by hydroxide, allowing for basic hydrolysis without requiring the harsh acidic or reductive conditions that would endanger other functional groups.

  • Preparation: Dissolve the Tfoc-protected compound in a 3:1 mixture of THF and water.

  • Hydrolysis: Cool the mixture to 0 °C and add LiOH⋅H2​O (3.0 to 5.0 equiv) in one portion.

  • Reaction: Stir the mixture at room temperature. Monitor strictly by LC-MS to prevent over-hydrolysis of sensitive internal amides or esters.

  • Workup: Once complete, neutralize the solution carefully to pH 7 using 1M HCl. Extract the free amine with EtOAc, dry over Na2​SO4​ , and concentrate.

References

  • Title: Three-Component Aminoarylation of Electron-Rich Alkenes by Merging Photoredox with Nickel Catalysis Source: Angewandte Chemie International Edition, 2021. URL: [Link]

  • Title: Photoredox-Catalyzed Three-Component Amidoheteroarylation of Unactivated Alkenes Source: Organic Letters, 2023. URL: [Link]

  • Title: Conjugation of oligonucleotides with activated carbamate reagents prepared by the Ugi reaction for oligonucleotide library synthesis Source: RSC Advances, 2022. URL: [Link]

Sources

Validation

Assessing the Stability of the (2,2,2-Trifluoroethoxy)carbonyl (Tfoc) Group Under Various Reaction Conditions: A Comparative Guide

In the intricate landscape of multi-step organic synthesis and drug development, the strategic selection of protecting groups dictates the success of complex molecular assemblies. While the (2,2,2-Trichloroethoxy)carbony...

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Author: BenchChem Technical Support Team. Date: March 2026

In the intricate landscape of multi-step organic synthesis and drug development, the strategic selection of protecting groups dictates the success of complex molecular assemblies. While the (2,2,2-Trichloroethoxy)carbonyl (Troc) group is a staple for reductive cleavage, its fluorinated analog—the (2,2,2-Trifluoroethoxy)carbonyl (Tfoc) group—offers a highly distinct and robust orthogonal profile.

Recently, the Tfoc group has experienced a surge in utility, particularly in photoredox catalysis and cross-electrophile coupling, where it serves as a resilient N-protecting group that survives harsh single-electron transfer (SET) conditions[1]. This guide objectively compares the stability of the Tfoc group against standard alternatives (Troc, Boc, Fmoc, and Cbz) and provides self-validating protocols for its application.

Causality & Chemical Properties: Why Tfoc?

To effectively utilize the Tfoc group, one must understand the causality behind its reactivity. The stability of Tfoc is governed by two competing electronic factors:

  • High Bond Dissociation Energy (BDE): The C–F bond is exceptionally strong (~116 kcal/mol) compared to the C–Cl bond (~81 kcal/mol). When subjected to mild reducing agents like Zinc dust, Troc undergoes rapid single-electron transfer (SET) to form a radical anion, triggering a β -elimination that cleaves the protecting group. Tfoc is thermodynamically immune to this SET reduction, making it completely stable to Zn/AcOH[2].

  • Inductive Electrophilicity: The strongly electronegative –CF 3​ group exerts a powerful inductive pull (-I effect). This makes the carbamate carbonyl carbon of Tfoc more electrophilic than that of Boc or Cbz. While stable to mild bases (like piperidine), the Tfoc carbonyl is highly susceptible to attack by strong, hard nucleophiles (e.g., LiOH or NaOH), leading to the expulsion of the relatively stable 2,2,2-trifluoroethoxide leaving group.

This unique combination of properties allows Tfoc to survive acidic, mild basic, reductive, and photoredox conditions, while remaining cleavable under targeted strong hydrolysis[3].

Comparative Stability Matrix

The following table summarizes the stability of Tfoc compared to other common amine protecting groups across standard deprotection environments.

Protecting GroupTFA / CH 2​ Cl 2​ (Acidic)Piperidine / DMF (Mild Base)Zn / AcOH (SET Reduction)H 2​ , Pd/C (Hydrogenolysis)LiOH / MeOH (Strong Base)
Tfoc Stable Stable Stable Stable Cleaved
Troc StableStableCleavedStableDegrades / Cleaved
Boc CleavedStableStableStableStable
Fmoc StableCleavedStableStableCleaved
Cbz StableStableStableCleavedStable

Orthogonality and Mechanistic Visualizations

By leveraging the stability matrix, researchers can design highly orthogonal deprotection workflows.

Orthogonality Substrate Poly-Protected Amine (Tfoc, Troc, Boc, Fmoc) Cond1 TFA / DCM Substrate->Cond1 Cond2 Zn / AcOH Substrate->Cond2 Cond3 Piperidine Substrate->Cond3 Cond4 LiOH / H2O Substrate->Cond4 Res1 Boc Cleaved (Tfoc, Troc, Fmoc Intact) Cond1->Res1 Res2 Troc Cleaved (Tfoc, Boc, Fmoc Intact) Cond2->Res2 Res3 Fmoc Cleaved (Tfoc, Troc, Boc Intact) Cond3->Res3 Res4 Tfoc Cleaved (Boc Intact) Cond4->Res4

Caption: Orthogonal deprotection pathways demonstrating Tfoc stability.

The divergence in reactivity between Troc and Tfoc under reductive conditions is a direct consequence of their halogen bond strengths.

Mechanism Zn Zinc Dust (SET Donor) Troc Troc Group (Cl3C-CH2-O-CO-N) Zn->Troc e- transfer Tfoc Tfoc Group (F3C-CH2-O-CO-N) Zn->Tfoc e- transfer Troc_Rad Radical Anion Formation (Low C-Cl BDE: ~81 kcal/mol) Troc->Troc_Rad Tfoc_Rad No SET Reduction (High C-F BDE: ~116 kcal/mol) Tfoc->Tfoc_Rad Elim Beta-Elimination (Cleavage) Troc_Rad->Elim Intact Carbamate Intact (Stable) Tfoc_Rad->Intact

Caption: Mechanistic divergence of Troc and Tfoc under single-electron transfer (SET) reductive conditions.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols include built-in self-validating steps to confirm reaction success without requiring immediate downstream processing.

Protocol 1: Installation of the Tfoc Group

Causality: DMAP acts as a nucleophilic catalyst, accelerating the attack on the highly electrophilic 2,2,2-trifluoroethyl chloroformate. Et 3​ N neutralizes the generated HCl, preventing the starting amine from becoming protonated and unreactive[4].

  • Dissolve the target amine (1.0 eq) in anhydrous CH 2​ Cl 2​ (0.1 M) under an N 2​ atmosphere.

  • Add Et 3​ N (1.5 eq) and DMAP (0.1 eq). Cool the mixture to 0 °C.

  • Dropwise add 2,2,2-trifluoroethyl chloroformate (1.1 eq).

  • Stir for 2 hours, allowing the reaction to gradually warm to room temperature.

  • Self-Validation: Quench a 50 μ L aliquot with water. Perform TLC and stain with ninhydrin. The disappearance of the ninhydrin-positive starting material and the appearance of a UV-active, ninhydrin-negative spot confirms conversion. 1 H/ 19 F NMR of the crude mixture will show a characteristic 19 F signal near -74 ppm.

Protocol 2: Orthogonal Cleavage of Troc in the Presence of Tfoc

Causality: Zinc dust acts as a single-electron donor. The weak C–Cl bonds in Troc accept electrons to form a radical anion that fragments. The strong C–F bonds in Tfoc reject this electron transfer, preserving the group entirely[2].

  • Dissolve the di-protected substrate (containing both Troc and Tfoc) in a 1:1 mixture of THF and glacial acetic acid (0.05 M).

  • Add freshly activated Zinc dust (10.0 eq) in one portion.

  • Stir vigorously at room temperature for 1–2 hours.

  • Self-Validation: Monitor the reaction via LC-MS. The mass corresponding to the Troc-protected species will vanish, replaced by the mass of the Tfoc-only intermediate. Filter the reaction through a pad of Celite to physically remove the Zinc donor and halt the SET process.

Protocol 3: Cleavage of the Tfoc Group

Causality: The CF 3​ group's inductive effect makes the carbamate carbonyl highly susceptible to hard nucleophiles. Hydroxide attacks the carbonyl, and the relatively stable 2,2,2-trifluoroethoxide acts as a competent leaving group to liberate the free amine.

  • Dissolve the Tfoc-protected amine in a 2:1:1 mixture of THF, MeOH, and H 2​ O.

  • Add LiOH·H 2​ O (5.0 eq) and heat the reaction mixture to 50 °C.

  • Stir for 4–8 hours until complete consumption of the starting material is observed.

  • Self-Validation: Extract the aqueous layer with EtOAc. The organic layer will contain the liberated free amine (which will now stain positive with ninhydrin). 19 F NMR of the aqueous layer will confirm the presence of the cleaved 2,2,2-trifluoroethanol byproduct, validating the hydrolysis mechanism.

References

  • Photoredox-Catalyzed Three-Component Amidoheteroarylation of Unactivated Alkenes Source: Organic Letters (ACS Publications) URL:1

  • Practical Synthesis of Cytidine-5-Carboxamide-Modified Nucleotide Reagents Source: PMC (National Institutes of Health) URL:4

  • Three-Component Aminoarylation of Electron-Rich Alkenes by Merging Photoredox with Nickel Catalysis Source: PMC (National Institutes of Health) URL:2

  • Nickel-Catalyzed α-Arylation and Alkenylation of α-Trifluoromethyl Amines via 1,2-HAT Assisted by DMSO Source: JACS Au (ACS Publications) URL:3

Sources

Safety & Regulatory Compliance

Safety

3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid proper disposal procedures

3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid: Comprehensive Laboratory Safety and Disposal Guide As a Senior Application Scientist, I recognize that handling specialized fluorinated building blocks requires m...

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Author: BenchChem Technical Support Team. Date: March 2026

3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid: Comprehensive Laboratory Safety and Disposal Guide

As a Senior Application Scientist, I recognize that handling specialized fluorinated building blocks requires more than a cursory glance at a Safety Data Sheet (SDS). For researchers and drug development professionals utilizing 3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid—a fluorinated carbamate-protected derivative of β -alanine—understanding the physicochemical causality behind its hazards is critical.

The presence of the 2,2,2-trifluoroethoxy group imparts unique stability to this molecule. While this stability is advantageous for peptide synthesis and medicinal chemistry, it presents significant end-of-life logistical challenges. Improper disposal can lead to the environmental release of persistent fluorinated organics or the generation of highly corrosive hydrofluoric acid (HF) gas[1]. This guide provides the authoritative, step-by-step operational and disposal protocols required to manage this compound safely and compliantly.

Physicochemical Profile & Hazard Causality

To design a self-validating safety protocol, we must first understand the molecular behavior of the compound under stress:

  • The Fluorinated Moiety (–CF 3​ ): The carbon-fluorine (C–F) bond is one of the strongest in organic chemistry. Under standard thermal degradation (e.g., a laboratory fire or low-temperature incineration), the molecule will not fully mineralize. Instead, it undergoes unimolecular decomposition to form toxic products of incomplete combustion (PICs), including fluorohydrocarbons and HF gas[1][2].

  • The Carbamate Linkage (–O–CO–NH–): Upon thermal breakdown, carbamates readily decarboxylate and emit nitrogen oxides (NOx) and carbon monoxide (CO).

  • The Carboxylic Acid (–COOH): Confers mild acidity, meaning the compound can react exothermically with strong bases or oxidizing agents.

Because of these factors, this compound must never be disposed of in standard solid waste landfills or poured down the drain [3]. It requires segregation into a dedicated halogenated waste stream destined for high-temperature hazardous waste incineration[4].

Quantitative Waste Categorization Parameters

The following table summarizes the critical logistical parameters required for the compliant disposal of this compound. These metrics ensure that the receiving Resource Conservation and Recovery Act (RCRA) permitted facility can safely process the waste without damaging their infrastructure.

ParameterSpecification / ActionCausality / Rationale
Waste Stream Category Halogenated Organic WasteContains high fluorine content by weight; requires specialized thermal treatment to prevent environmental persistence.
Incineration Temp. > 1,100 °C (2,000 °F)Required to overcome the high bond dissociation energy of C–F bonds and prevent the formation of volatile fluorinated PICs[2][5].
Residence Time > 2.0 secondsEnsures complete radical oxidation of the trifluoroethoxy group into mineralizable fragments[2].
Scrubber Requirement Alkali (NaOH or Ca(OH) 2​ )Neutralizes corrosive HF and NOx gases generated during the combustion process, converting them into stable salts (e.g., CaF 2​ )[2][6].

Operational Safety & Spill Response Protocols

In the event of an accidental release, immediate and calculated action is required to prevent aerosolization of the powder and subsequent inhalation exposure.

Step-by-Step Spill Response Methodology:

  • Isolate the Area: Immediately restrict access to the spill zone. If the spill occurs outside a fume hood, ensure laboratory exhaust ventilation is operating at maximum capacity.

  • Don Appropriate PPE: Equip standard nitrile gloves (double-gloving is highly recommended to prevent permeation), chemical splash goggles, and a particulate respirator (N95 or higher) if the powder has aerosolized.

  • Containment (Solid): Do not dry sweep, as this generates hazardous dust. Gently cover the spilled powder with slightly dampened inert absorbent pads (using water or a compatible solvent like ethanol) to suppress aerosolization.

  • Collection: Use a non-sparking, plastic scoop to transfer the dampened material and the absorbent pads into a wide-mouth, high-density polyethylene (HDPE) hazardous waste container.

  • Decontamination: Wipe the spill area with a solvent compatible with the compound (e.g., methanol or ethyl acetate) to dissolve residual traces, followed by a standard soap and water wash. Dispose of all decontamination wipes in the halogenated waste stream.

Waste Segregation & Disposal Workflows

Mixing fluorinated waste with standard non-halogenated organic waste dilutes the heating value (BTU) of the waste stream and introduces fluorine into standard incinerators that lack acid gas scrubbers. This causes severe equipment corrosion and illegal atmospheric venting of HF.

Routine Waste Disposal Protocol:

  • Segregation: Collect all liquid solutions, reaction rinses, and solid residues containing the compound exclusively in containers explicitly labeled "Halogenated Organic Waste."

  • Compatibility Check: Ensure the waste container does not contain strong acids or bases that could catalyze the premature hydrolysis of the carbamate group.

  • Primary Containment: Store waste in chemically compatible, sealed HDPE jerricans or drums. Ensure containers are equipped with pressure-relief venting caps if gas-generating side reactions are possible.

  • Manifesting & Transfer: Transfer the waste to a licensed RCRA-permitted hazardous waste facility. The manifest must clearly indicate the presence of fluorinated organics to ensure the facility routes it to a high-temperature kiln equipped with alkali scrubbers[5][7].

WasteWorkflow Start 3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino} propanoic acid Waste Solid Solid Waste (Powder/Contaminated PPE) Start->Solid Liquid Liquid Waste (Reaction Solutions) Start->Liquid Halogenated Halogenated Waste Stream (Segregated) Solid->Halogenated Collect in sealed HDPE containers Liquid->Halogenated Keep separate from non-halogenated Incinerator High-Temp Incineration (>1100°C, >2s residence) Halogenated->Incinerator RCRA-permitted facility Scrubber Alkali Gas Scrubber (Neutralizes HF & NOx) Incinerator->Scrubber Exhaust Gas (Contains HF, NOx) Safe Safe Environmental Release (CO2, H2O, Salts) Scrubber->Safe

Laboratory waste segregation and compliant disposal workflow for fluorinated organics.

Thermal Decomposition Mechanism & Incineration Standards

To build trust in these protocols, it is essential to understand why high-temperature incineration is the only acceptable disposal method. Recent guidelines from the EPA and the Department of Defense (DoD) emphasize that fluorinated organics require advanced thermal destruction to achieve a >99.99% Destruction and Removal Efficiency (DRE)[3][7].

When 3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid is subjected to temperatures exceeding 1,100 °C, the thermal energy is sufficient to homolytically cleave the C–F bonds[2]. The resulting trifluoromethyl radicals ( CF 3​ ) react with oxygen and hydrogen sources in the combustion chamber to form HF gas and CO 2​ . If the temperature is too low (e.g., <900 °C), the radicals recombine to form highly toxic gases like tetrafluoroethylene or carbon tetrafluoride (CF 4​ )[7]. The generated HF gas is then captured by an alkali scrubber, precipitating out as harmless calcium fluoride (CaF 2​ ) or sodium fluoride (NaF) salts[6].

Decomposition Compound Fluorinated Carbamate (CF3-CH2-O-CO-NH-R) Heat Thermal Cleavage (>1100°C) Compound->Heat Intermediates Radical Intermediates (•CF3, •NH2, CO2) Heat->Intermediates O2 present Products Combustion Products (HF, NOx, CO2, H2O) Intermediates->Products Complete oxidation Scrubbing Alkali Scrubbing (NaOH / Ca(OH)2) Products->Scrubbing Flue gas capture Salts Stable Salts (CaF2, NaF, Nitrates) Scrubbing->Salts Neutralization

High-temperature thermal decomposition and neutralization pathway for fluorinated carbamates.

References

  • Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams U.S. Environmental Protection Agency (EPA)[Link]

  • Clean Harbors' PFAS Incineration Study Demonstrates Successful Destruction... Clean Harbors[Link]

  • Analysis of fluoride compounds from Li-ion battery fires Lund University[Link]

  • DOD guidance recommends hazardous waste landfills, incineration to manage PFAS Waste Dive[Link]

  • EPA Poised To Approve Incineration As PFAS Destruction Method In Upcoming Guidance Mondaq[Link]

Sources

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Feasible Synthetic Routes

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Reactant of Route 1
3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid
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Reactant of Route 2
3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid
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